T-F-Q-A-Y-P-L-R-E-A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C55H82N14O16 |
|---|---|
分子量 |
1195.3 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60)/t29-,30-,31+,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 |
InChI 键 |
GNKMMPBLQYIPCI-OCUAXGEISA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N |
产品来源 |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Peptide Sequence T-F-Q-A-Y-P-L-R-E-A
A comprehensive analysis of the available scientific literature reveals no specific data or publications pertaining to the peptide sequence T-F-Q-A-Y-P-L-R-E-A.
This technical guide was intended to provide researchers, scientists, and drug development professionals with a detailed overview of the core characteristics, biological functions, and experimental data related to the peptide sequence Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine (this compound). However, an exhaustive search of scientific databases and literature has yielded no specific information on this particular peptide.
Therefore, it is not possible to fulfill the user's request for a technical guide that includes quantitative data, experimental protocols, and signaling pathway diagrams for the this compound peptide sequence at this time. The absence of information suggests that this peptide may be novel, not yet characterized, or a proprietary sequence not disclosed in public-facing research.
For researchers interested in this specific sequence, the following general approaches, derived from standard peptide research methodologies, would be necessary to characterize its properties and potential biological activities.
Section 1: Physicochemical Characterization (Hypothetical)
Should this peptide be synthesized, the initial steps would involve its physicochemical characterization.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method of Determination |
| Molecular Weight | 1209.38 g/mol | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) |
| Isoelectric Point (pI) | 6.48 | Isoelectric focusing or in silico prediction tools |
| Grand Average of Hydropathicity (GRAVY) | -0.109 | In silico calculation based on amino acid hydrophobicity scales |
| Solubility | Likely soluble in aqueous solutions | Experimental testing in various buffers |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
Section 2: Structural Analysis (Hypothetical)
Understanding the three-dimensional structure of a peptide is crucial for elucidating its function.
Secondary Structure Prediction
In silico tools could be employed to predict the propensity of the this compound sequence to form secondary structures such as alpha-helices, beta-sheets, or random coils.
Experimental Structural Determination
To experimentally determine the structure, the following techniques would be applicable:
-
Circular Dichroism (CD) Spectroscopy: To assess the overall secondary structure content in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the high-resolution three-dimensional structure in solution.
-
X-ray Crystallography: To determine the high-resolution solid-state structure, provided the peptide can be crystallized.
Section 3: Biological Activity Screening (Hypothetical)
A wide range of in vitro and in vivo assays would be necessary to identify any potential biological functions of the this compound peptide.
In Vitro Assays
A tiered approach to screening would be logical, starting with broad-based assays and moving to more specific ones based on initial findings.
Table 2: Potential In Vitro Assays for this compound
| Assay Type | Purpose | Example Methodologies |
| Cytotoxicity Assays | To determine if the peptide is toxic to cells. | MTT assay, LDH release assay on various cell lines (e.g., cancerous and non-cancerous). |
| Receptor Binding Assays | To identify if the peptide binds to specific cell surface receptors. | Radioligand binding assays, Surface Plasmon Resonance (SPR). |
| Enzyme Inhibition Assays | To screen for inhibitory activity against a panel of relevant enzymes. | Fluorescence-based or colorimetric enzyme activity assays. |
| Antimicrobial Assays | To test for activity against bacteria and fungi. | Minimum Inhibitory Concentration (MIC) assays. |
| Cell Signaling Assays | To determine if the peptide modulates specific signaling pathways. | Western blotting for phosphorylated proteins, reporter gene assays (e.g., luciferase). |
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a hypothetical workflow for screening the biological activity of a novel peptide like this compound.
Caption: Hypothetical experimental workflow for the characterization of a novel peptide.
Section 4: Signaling Pathway Analysis (Hypothetical)
If initial screens suggest the peptide modulates a specific biological process, further investigation into the underlying signaling pathways would be warranted. For instance, if the peptide was found to inhibit cancer cell proliferation, a potential signaling pathway to investigate would be the MAPK/ERK pathway.
Hypothetical Signaling Pathway: MAPK/ERK Inhibition
The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway and a hypothetical point of inhibition by the this compound peptide.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Conclusion
While a detailed technical guide on the this compound peptide sequence cannot be provided due to a lack of existing research, this document outlines the standard and necessary experimental approaches that would be required to characterize this novel peptide. Any researchers embarking on the study of this sequence would need to conduct these foundational experiments to elucidate its structure, function, and potential therapeutic applications.
Technical Guide: Retroviral Protease Substrates in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: An extensive search of scientific literature and databases did not yield any specific information regarding the peptide sequence T-F-Q-A-Y-P-L-R-E-A as a substrate for any known retroviral protease. Therefore, this guide has been prepared using a well-characterized and widely cited fluorogenic substrate derived from the native HIV-1 p17/p24 cleavage site, DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS , to illustrate the principles, protocols, and data analysis relevant to the study of retroviral protease substrates.
Introduction to Retroviral Protease Substrates
Retroviral proteases are a class of aspartic proteases essential for the viral life cycle.[1][2][3] They are responsible for the post-translational processing of viral polyproteins, Gag and Gag-Pol, into mature, functional proteins required for the assembly of infectious virions.[1][3][4] The inhibition of this proteolytic activity is a cornerstone of highly active antiretroviral therapy (HAART) for HIV/AIDS.
The substrate specificity of retroviral proteases, particularly HIV-1 protease, is not defined by a strict consensus sequence but rather by the recognition of a common three-dimensional shape adopted by the substrate peptide.[5][6][7] However, certain patterns are observed, and peptide substrates are typically seven to eight amino acids in length.[8] Synthetic peptides that mimic natural cleavage sites are invaluable tools for in vitro characterization of protease activity, kinetic analysis of inhibitors, and high-throughput screening of potential drug candidates.[9][10]
This guide focuses on the use of a fluorogenic peptide substrate to provide a practical framework for researchers in the field.
The Exemplar Substrate: A Fluorogenic Peptide
For the purpose of this guide, we will use the fluorogenic substrate DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS . This substrate is derived from a natural processing site for HIV-1 protease and is widely used for continuous assays of its activity.[11]
-
Sequence: Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln
-
Fluorophore: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)
-
Quencher: DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid)
-
Principle: In its intact state, the fluorescence of EDANS is quenched by the proximity of the DABCYL group through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide bond between Tyrosine (Tyr) and Proline (Pro) by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[11]
Quantitative Data: Kinetic Parameters
The following table summarizes typical kinetic parameters for the cleavage of the exemplar substrate by wild-type HIV-1 protease. These values are essential for comparing enzyme efficiency and inhibitor potency.
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| DABCYL-GABA-SQNYPIVQ-EDANS | 10 - 50 | 5 - 20 | 1 x 10⁵ - 5 x 10⁵ |
Note: The exact values can vary depending on the specific assay conditions (e.g., pH, buffer composition, temperature).
Experimental Protocols
HIV-1 Protease Activity Assay (Fluorometric)
This protocol describes a continuous kinetic assay to measure the activity of HIV-1 protease using a FRET-based substrate.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic Substrate (e.g., DABCYL-GABA-SQNYPIVQ-EDANS)
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm.[11]
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the substrate to the desired final concentration in the assay buffer. A typical starting concentration is at or below the K_m_ value.
-
Prepare a dilution series of the HIV-1 protease in the assay buffer.
-
In a 96-well plate, add the substrate solution to each well.
-
Initiate the reaction by adding the diluted HIV-1 protease to the wells.
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) in kinetic mode.[12]
-
The initial velocity of the reaction is determined from the linear portion of the fluorescence versus time plot.
Inhibitor Screening Assay
This protocol is designed for high-throughput screening of potential HIV-1 protease inhibitors.
Materials:
-
Same as in section 4.1
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Positive control inhibitor (e.g., Pepstatin A)
Procedure:
-
Prepare the assay buffer, substrate, and enzyme solutions as described above.
-
In a 96-well plate, add a small volume of the test compounds at various concentrations. Include wells for a positive control inhibitor and a no-inhibitor (enzyme control) control.
-
Add the HIV-1 protease solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.[13]
-
Measure the fluorescence kinetically as described in the activity assay.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of the enzyme control.
Visualizations
Enzymatic Cleavage of a FRET Substrate
Caption: Cleavage of a FRET peptide by HIV-1 protease.
Experimental Workflow for Protease Activity Assay
Caption: Workflow for a fluorometric HIV-1 protease activity assay.
Logical Flow for Inhibitor Screening
Caption: Decision workflow for HIV-1 protease inhibitor screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Studies on Retroviral Proteases: Substrate Specificity [ouci.dntb.gov.ua]
- 3. Retroviral proteases: structure, function and inhibition from a non-anticipated viral enzyme to the target of a most promising HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 5. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 6. Substrate shape determines specificity of recognition for HIV-1 protease: analysis of crystal structures of six substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Retroviral Protease - Retroviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. HIV Protease Substrate 1 TFA|CAS 0|DC Chemicals [dcchemicals.com]
- 10. chemimpex.com [chemimpex.com]
- 11. HIV Protease FRET Substrate I - 1 mg [anaspec.com]
- 12. abcam.cn [abcam.cn]
- 13. abcam.co.jp [abcam.co.jp]
The Proteolytic Landscape of T-F-Q-A-Y-P-L-R-E-A: A Technical Guide to Substrate Specificity and Cleavage Site Analysis
For Immediate Release
This technical guide provides a comprehensive analysis of the substrate specificity and potential cleavage sites within the peptide sequence Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine (T-F-Q-A-Y-P-L-R-E-A). This document is intended for researchers, scientists, and drug development professionals engaged in protease research, offering a theoretical framework for understanding the proteolytic susceptibility of this peptide, alongside detailed experimental protocols for empirical validation.
Theoretical Analysis of Potential Cleavage Sites
The specific peptide sequence this compound is not a widely documented substrate for a specific protease. However, by analyzing its amino acid composition, we can predict potential cleavage sites based on the known specificities of common proteases. The nomenclature established by Schechter and Berger is used to describe the amino acid positions relative to the cleavage site, where the scissile bond is between P1 and P1'. The amino acid residues toward the N-terminus are denoted as P4, P3, P2, P1, and those towards the C-terminus are P1', P2', P3', P4'.[1]
An analysis of the peptide sequence reveals several potential recognition motifs for various classes of proteases.
Table 1: Predicted Proteolytic Cleavage Sites in this compound
| Protease Family | P1 Residue Preference | Potential Cleavage Site (P1-P1') | Rationale |
| Serine Proteases | |||
| Trypsin | Basic (Arg, Lys)[2][3][4][5] | Arg (R) - Glu (E) | The sequence contains an Arginine (R) residue, a primary recognition site for trypsin. Cleavage occurs at the C-terminal side of Arg.[2][3][4][5] |
| Chymotrypsin | Aromatic (Phe, Tyr, Trp), Large Hydrophobic (Leu)[2][6] | Phe (F) - Gln (Q) Tyr (Y) - Pro (P) Leu (L) - Arg (R) | The peptide contains Phenylalanine (F), Tyrosine (Y), and Leucine (L), which are all potential P1 residues for chymotrypsin.[2][6] However, cleavage is often inhibited if Proline (P) is in the P1' position.[6] |
| Elastase | Small, neutral (Ala, Gly, Ser, Val)[2][7][8][9] | Ala (A) - Tyr (Y) Ala (A) - (C-terminus) | The sequence includes Alanine (A), a preferred residue for elastase cleavage.[2][7][8][9] |
| Aspartic Proteases | |||
| Pepsin | Hydrophobic, particularly aromatic (Phe, Tyr, Trp, Leu) at P1 or P1'[6][10][11] | Phe (F) - Gln (Q) Tyr (Y) - Pro (P) Leu (L) - Arg (R) | Pepsin has broad specificity, favoring hydrophobic residues. The presence of Phe, Tyr, and Leu makes these sites potential targets, especially under acidic conditions (pH 1.3).[6][10][11] |
| Cysteine Proteases | |||
| Caspases | Aspartic Acid (Asp)[12][13][14][15] | None | The peptide does not contain an Aspartic Acid (Asp) residue, making it an unlikely substrate for caspases. |
| Metallo- proteinases | |||
| Matrix Metalloproteinases (MMPs) | Often a small, uncharged residue (e.g., Gly, Ala, Leu) at P1' and a Proline at P3[16][17][18] | Tyr (Y) - Pro (P) | While MMPs have diverse specificities, a common feature is a preference for Proline at the P3 position. In the potential cleavage site Y-P, the Proline is at P1', which is less typical but still possible. The P1' position is often occupied by a hydrophobic residue like Leucine.[16] |
Experimental Protocols for Determining Substrate Specificity and Cleavage Sites
To empirically validate the theoretical predictions and fully characterize the proteolytic processing of this compound, a combination of experimental approaches is necessary.
Mass Spectrometry-Based Cleavage Site Identification
Mass spectrometry is a powerful tool for identifying the precise location of proteolytic cleavage.
Protocol: In-solution Protease Digestion Followed by LC-MS/MS Analysis
-
Reaction Setup:
-
Dissolve the synthetic peptide this compound in a compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin).
-
Add the protease of interest at an appropriate enzyme-to-substrate ratio (e.g., 1:50 or 1:100 w/w).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for various time points (e.g., 1, 4, 16 hours) to monitor the progression of cleavage.
-
-
Reaction Quenching:
-
Stop the reaction by adding a suitable inhibitor or by acidification (e.g., adding formic acid to a final concentration of 1%).
-
-
LC-MS/MS Analysis:
-
Inject the quenched reaction mixture onto a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the peptide fragments using a gradient of increasing organic solvent (e.g., acetonitrile).
-
Acquire mass spectra (MS1) to determine the mass-to-charge ratio (m/z) of the peptide fragments.
-
Select the parent ions for fragmentation (MS2) to obtain amino acid sequence information.
-
-
Data Analysis:
-
Analyze the MS/MS spectra to identify the sequences of the resulting peptide fragments.
-
By comparing the sequences of the fragments to the original this compound sequence, the exact cleavage site(s) can be determined.
-
Fluorescence-Based Kinetic Assays
Fluorescence resonance energy transfer (FRET) is a widely used method to determine the kinetic parameters of protease activity.
Protocol: FRET-Based Protease Assay
-
Substrate Synthesis:
-
Synthesize a modified version of the this compound peptide with a fluorescent donor and a quencher molecule attached at or near the N- and C-termini, respectively. The specific placement of the FRET pair should flank the predicted cleavage site.
-
-
Assay Setup:
-
In a microplate format, add a known concentration of the FRET-labeled peptide substrate to a suitable assay buffer.
-
Initiate the reaction by adding the protease of interest.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. Cleavage of the peptide separates the donor and quencher, resulting in an increase in fluorescence.
-
-
Kinetic Analysis:
-
Plot the initial reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat).
-
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the workflow for identifying protease cleavage sites and a hypothetical signaling pathway involving proteolytic activation.
References
- 1. PeptideCutter [web.expasy.org]
- 2. aklectures.com [aklectures.com]
- 3. Khan Academy [khanacademy.org]
- 4. biorxiv.org [biorxiv.org]
- 5. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 6. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 7. serva.de [serva.de]
- 8. Elastase [promega.com]
- 9. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pepsin - Wikipedia [en.wikipedia.org]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Caspase Cleavage and Activation in Apoptosis [novusbio.com]
- 13. Degradomics Reveals That Cleavage Specificity Profiles of Caspase-2 and Effector Caspases Are Alike - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The protein structures that shape caspase activity, specificity, activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Active site specificity profiling of the matrix metalloproteinase family: Proteomic identification of 4300 cleavage sites by nine MMPs explored with structural and synthetic peptide cleavage analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Guide to the Procurement and Quality Control of the Custom Peptide T-F-Q-A-Y-P-L-R-E-A
Audience: Researchers, scientists, and drug development professionals.
Commercial Suppliers for Custom Peptide Synthesis
The peptide T-F-Q-A-Y-P-L-R-E-A requires custom synthesis. Several reputable companies specialize in this service, offering a range of purity levels, scales, and quality control documentation. The choice of supplier may depend on factors such as turnaround time, cost, required modifications, and the level of quality assurance needed for the intended application. Below is a comparison of typical offerings from leading commercial suppliers.
Data Presentation: Comparison of Custom Peptide Synthesis Services
| Parameter | GenScript | Thermo Fisher Scientific | Bachem | JPT Peptide Technologies |
| Synthesis Technology | Microwave-assisted Solid Phase Peptide Synthesis (SPPS) | Fmoc Solid-Phase Technology | Fmoc Solid-Phase Peptide Synthesis (SPPS) | Advanced Solid-Phase Peptide Synthesis (SPPS) |
| Purity Levels Offered | Crude, Desalted, >75%, >85%, >90%, >95%, >98%[1] | Crude to >98%[2] | Crude to ≥ 97%[3] | Crude, >70%, >80%, >90%, >95%, >98% |
| Synthesis Scale | mg to >1 kg | 0.1 mg to >1 kg[2] | mg to kg[3] | Microscale to large scale |
| Standard QC Data | Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC)[4] | MS, HPLC | MS, HPLC[3] | Liquid Chromatography-Mass Spectrometry (LC-MS), MALDI-MS, or HPLC[5] |
| Additional QC Options | Amino Acid Analysis, Peptide Content Analysis, Endotoxin Control[4] | Amino Acid Analysis, Solubility Testing | Elemental Analysis (CHN)[3] | Stability Testing, Peptide Content Determination, Cell Toxicity Testing, NMR[5] |
| Certifications | ISO 9001:2015 | GMP-compliant facilities | ISO 9001:2015-certified[5] | |
| Typical Turnaround | As fast as 5 business days for standard peptides[4] | Varies by service | Express delivery available[3] | Varies by project complexity |
Experimental Protocols
The following sections detail the standard methodologies for the synthesis, purification, and quality control of a custom peptide such as this compound.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
Solid-phase peptide synthesis is the standard method for producing custom peptides. The Fmoc/tBu approach is the most commonly used methodology.[5] The peptide is assembled step-by-step on an insoluble resin support, which simplifies the purification process at each stage.[4]
Protocol:
-
Resin Selection and Preparation: For a C-terminal carboxyl group, a Wang resin or 2-chlorotrityl resin is typically chosen.[6] If a C-terminal amide is required, a Rink Amide resin is appropriate.[6] The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour to expose the reactive sites.[6]
-
First Amino Acid Attachment (Loading): The C-terminal amino acid (Alanine in this case), with its alpha-amino group protected by Fmoc and its side chain protected (if necessary), is covalently attached to the swelled resin.
-
Synthesis Cycle (for each subsequent amino acid):
-
Fmoc Deprotection: The Fmoc protecting group on the alpha-amino group of the resin-bound amino acid is removed using a basic solution, typically 20% piperidine in DMF.[4] This exposes a free amine for the next coupling step. The resin is then thoroughly washed with DMF to remove piperidine and byproducts.[6]
-
Amino Acid Activation and Coupling: The next Fmoc- and side-chain-protected amino acid (Glutamic Acid, then Arginine, etc.) is activated using a coupling agent such as HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). The activated amino acid is then added to the resin, and the mixture is agitated to facilitate the formation of a peptide bond.[6]
-
Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.[6]
-
-
Repeat Synthesis Cycle: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence (L-P-Y-A-Q-F-T) until the full peptide chain is assembled.
-
Final Fmoc Deprotection: The Fmoc group is removed from the final amino acid (Threonine).
Cleavage from Resin and Side-Chain Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin support, and the protecting groups on the amino acid side chains are removed simultaneously.
Protocol:
-
Resin Preparation: The synthesized peptide-resin is washed with dichloromethane (DCM) and dried under vacuum.[1]
-
Cleavage Cocktail Preparation: A cleavage cocktail is freshly prepared. A common cocktail is Reagent K, which consists of Trifluoroacetic acid (TFA), thioanisole, water, phenol, and ethanedithiol (EDT). The specific composition is chosen based on the amino acids in the sequence (e.g., to protect residues like Tyrosine and Arginine from side reactions).[1][7]
-
Cleavage Reaction: The cleavage cocktail is added to the peptide-resin and allowed to react for 2-3 hours at room temperature.[7] TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[7]
-
Peptide Precipitation: The resin is filtered off, and the TFA solution containing the peptide is collected. The peptide is then precipitated by adding cold, peroxide-free diethyl ether.[7]
-
Collection and Drying: The precipitated crude peptide is collected by centrifugation, washed with cold ether to remove scavengers, and then dried under vacuum.
Peptide Purification
The crude peptide product contains the target peptide as well as impurities such as truncated or deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[8]
Protocol:
-
Sample Preparation: The dried crude peptide is dissolved in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile with 0.1% TFA.
-
HPLC System Setup:
-
Column: A preparative C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification: The dissolved peptide is injected onto the equilibrated column. A gradient of increasing Mobile Phase B is used to elute the peptide and impurities. Peptides are separated based on their hydrophobicity.[8] The elution is monitored by UV absorbance, typically at 210-220 nm.[9]
-
Fraction Collection: Fractions are collected as peaks elute from the column.
-
Purity Analysis: Each collected fraction is analyzed by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: The pure fractions are pooled, frozen, and lyophilized (freeze-dried) to remove the solvents and obtain the final peptide as a white, fluffy powder.
Quality Control Analysis
Rigorous quality control is essential to confirm the identity and purity of the final peptide product.
Protocol:
-
Purity Determination by Analytical RP-HPLC:
-
A small amount of the final lyophilized peptide is dissolved and injected into an analytical HPLC system with a C18 column.
-
A standard gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA) is run.
-
Purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks detected at ~220 nm.[1]
-
-
Identity Confirmation by Mass Spectrometry (MS):
-
The molecular weight of the peptide is confirmed using either Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS).[10][11]
-
The observed molecular weight is compared to the calculated theoretical molecular weight of the this compound sequence. This confirms that the correct peptide was synthesized.[12]
-
-
Amino Acid Analysis (Optional but recommended for quantitative applications):
-
The peptide is hydrolyzed into its constituent amino acids by heating with 6 M HCl.[2]
-
The resulting amino acid mixture is separated and quantified, typically by ion-exchange chromatography followed by post-column derivatization (e.g., with ninhydrin).[2][13]
-
The relative ratios of the amino acids are compared to the theoretical composition of the peptide, confirming its identity and providing a highly accurate measure of peptide quantity.[14]
-
Visualizations
Workflow for Custom Peptide Synthesis
The following diagram illustrates the major steps involved in the custom synthesis, purification, and quality control of a peptide.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Hypothetical Signaling Pathway Application
Synthetic peptides are often used as tools to study biological pathways, for example, by acting as agonists or antagonists of cell surface receptors. The diagram below illustrates a hypothetical G-protein coupled receptor (GPCR) signaling cascade that could be investigated using the this compound peptide as a specific ligand.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. usp.org [usp.org]
- 14. pcl.tamu.edu [pcl.tamu.edu]
T-F-Q-A-Y-P-L-R-E-A peptide safety and handling guidelines
An In-depth Technical Guide to the Safety and Handling of the T-F-Q-A-Y-P-L-R-E-A Peptide
This guide provides comprehensive safety and handling information for the this compound peptide for researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific peptide, this document combines known information with general best practices for handling research-grade synthetic peptides.
Peptide Identification and Properties
The peptide with the single-letter amino acid sequence this compound is a known entity in biochemical research.
Table 1: Peptide Identification
| Identifier | Value |
| Sequence | This compound |
| Full Name | H-Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala-OH |
| Synonyms | RETROVIRAL PROTEASE SUBSTRATE[1] |
| CAS Number | 117592-22-0[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C55H82N14O16 | BOC Sciences[1] |
| Molecular Weight | 1195.32 g/mol | BOC Sciences[1] |
| Purity | >95% | BOC Sciences[1] |
| Appearance | White to off-white powder | General Peptide Properties |
| Storage Temperature | -20°C | BOC Sciences[1] |
Safety and Hazard Information
No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, it should be handled as a potentially hazardous substance with unknown toxicological properties. The following guidelines are based on general safety protocols for synthetic peptides.
2.1. Potential Hazards
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The health effects of exposure have not been thoroughly investigated.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
2.2. Personal Protective Equipment (PPE)
When handling the peptide, appropriate PPE is mandatory to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Lab Coat: A standard laboratory coat is required.
-
Eye Protection: Safety glasses or goggles are necessary to protect from dust or splashes.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a properly fitted respirator should be used in a well-ventilated area or fume hood.
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the peptide and ensure the safety of laboratory personnel.
3.1. Storage
-
Lyophilized Peptide: Store at -20°C for long-term stability[1]. The vial should be kept tightly sealed and protected from moisture and light.
-
Peptide in Solution: For short-term storage, solutions can be kept at 4°C for a few days. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.
3.2. Reconstitution
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
-
Add the appropriate sterile, pyrogen-free solvent (e.g., sterile water, buffer) to the vial. The choice of solvent will depend on the experimental requirements and the peptide's solubility.
-
Gently vortex or sonicate to ensure the peptide is fully dissolved.
Experimental Protocols
As this compound is identified as a retroviral protease substrate, a common application would be in enzymatic assays to screen for protease inhibitors.
4.1. General Protease Inhibition Assay Workflow
The following diagram outlines a typical workflow for a fluorogenic protease inhibition assay.
4.2. Hypothetical Data Presentation
The results of such an assay would typically be presented in a tabular format to compare the efficacy of different inhibitors.
Table 3: Hypothetical IC50 Values for Protease Inhibitors
| Inhibitor Compound | IC50 (nM) | Standard Deviation |
| Inhibitor A | 15.2 | 1.8 |
| Inhibitor B | 89.7 | 7.3 |
| Inhibitor C | 5.4 | 0.9 |
| Control (No Inhibitor) | N/A | N/A |
Potential Signaling Pathway Involvement
As a substrate for a retroviral protease, the peptide itself is not expected to be involved in a signaling pathway. However, the protease it is a substrate for plays a critical role in the viral life cycle. The inhibition of this protease is a key therapeutic strategy.
5.1. Simplified Retroviral Protease Action and Inhibition
The following diagram illustrates the role of a retroviral protease and how it is targeted by inhibitors.
Disposal
Unused peptide and contaminated materials should be disposed of as chemical waste in accordance with local, state, and federal regulations. It is not suitable for household or general laboratory waste.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety assessment. Researchers should always consult their institution's safety guidelines and perform a risk assessment before handling any new chemical.
References
Methodological & Application
Optimizing Protease Assays for T-F-Q-A-Y-P-L-R-E-A: A Guide to Buffer Conditions and Protocol Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The enzymatic cleavage of the peptide substrate T-F-Q-A-Y-P-L-R-E-A is central to the functional characterization of a variety of proteases and the screening of their inhibitors. The efficiency and specificity of this cleavage are critically dependent on the buffer conditions of the assay. This document provides a comprehensive guide to establishing optimal buffer conditions for proteases that cleave this peptide sequence. It includes detailed experimental protocols and starting buffer recommendations for common protease families that are likely to recognize this substrate.
Introduction: Identifying the Protease Family
The specific protease that cleaves the peptide sequence this compound is not definitively known without experimental identification. However, the primary sequence of the peptide offers clues to the potential class of protease involved. The presence of specific amino acid residues suggests potential cleavage sites for well-characterized protease families:
-
Trypsin-like Serine Proteases: These proteases preferentially cleave peptide bonds C-terminal to positively charged amino acids such as Arginine (R) and Lysine (K)[1][2]. The presence of Arginine (R) at the P1 position (the amino acid immediately preceding the cleavage site) in the substrate makes it a likely target for trypsin-like enzymes.
-
Chymotrypsin-like Serine Proteases: This family of proteases favors cleavage C-terminal to large, hydrophobic, and aromatic amino acids, including Tyrosine (Y), Phenylalanine (F), Tryptophan (W), and to a lesser extent, Leucine (L)[1][3][4]. The this compound sequence contains Phenylalanine (F), Tyrosine (Y), and Leucine (L), making it a potential substrate for chymotrypsin-like proteases.
Given these possibilities, initial experiments should aim to characterize the protease's specificity to guide the optimization of buffer conditions.
Recommended Buffer Conditions for Initial Screening
The following tables summarize recommended starting buffer conditions for screening the activity of a novel protease against the this compound substrate. These conditions are based on established optima for trypsin-like and chymotrypsin-like proteases and serve as a robust starting point for further optimization.
Table 1: Buffer Conditions for Trypsin-Like Protease Assays
| Parameter | Recommended Range | Typical Concentration | Notes |
| pH | 7.0 - 9.0 | 8.0 | Maximal activity for trypsin is generally observed in this range[5][6]. |
| Buffer System | Tris-HCl, HEPES, Ammonium Bicarbonate | 50 mM | Tris and HEPES are common choices. Ammonium bicarbonate is volatile and suitable for mass spectrometry applications[5][6][7]. |
| Salt Concentration | 0 - 100 mM NaCl | 50 mM | High concentrations of monovalent salts (>100 mM) can inhibit trypsin activity[5][6]. |
| Additives | 1 - 10 mM CaCl₂ | 2 mM | Calcium ions can enhance the stability and activity of some trypsins[5][6]. |
| Detergents | 0.01% - 0.1% (v/v) Tween-20 or Triton X-100 | 0.05% | Non-ionic detergents can prevent enzyme and substrate sticking to plasticware. |
| Reducing Agents | 1 - 5 mM DTT or β-mercaptoethanol | 2 mM | Generally not required unless studying a protease that requires a reduced environment. May be omitted in initial screens. |
Table 2: Buffer Conditions for Chymotrypsin-Like Protease Assays
| Parameter | Recommended Range | Typical Concentration | Notes |
| pH | 7.0 - 9.0 | 8.0 | Chymotrypsin activity is optimal in a similar pH range to trypsin[4]. |
| Buffer System | Tris-HCl, Phosphate Buffer | 100 mM | Tris-HCl is a standard choice[8][9]. |
| Salt Concentration | 0 - 150 mM NaCl | 100 mM | Chymotrypsin is generally more tolerant of salt than trypsin. |
| Additives | 1 - 10 mM CaCl₂ | 10 mM | Calcium ions can also stabilize chymotrypsin[8]. |
| Detergents | 0.01% - 0.1% (v/v) Tween-20 or Triton X-100 | 0.05% | Useful for improving solubility and preventing adsorption. |
| Organic Solvents | Up to 10% (v/v) DMSO or Acetonitrile | 1-5% | Can be used to dissolve hydrophobic substrates or inhibitors, but high concentrations may inhibit the enzyme. |
Experimental Protocols
The following protocols provide a framework for determining the optimal buffer conditions for your specific protease.
General Protease Assay Workflow
The overall workflow for a protease assay involves preparing the enzyme and substrate, initiating the reaction, stopping the reaction at specific time points, and then detecting the product.
Caption: General workflow for a protease assay.
Protocol for pH Optimization
-
Prepare a series of buffers: Prepare 100 mM buffers with overlapping pH ranges (e.g., Sodium Acetate pH 4.0-5.5, MES pH 5.5-6.5, HEPES pH 6.5-8.0, Tris-HCl pH 7.5-9.0, CAPS pH 9.0-11.0).
-
Prepare reaction mix: In separate wells of a microplate, combine the protease and the this compound substrate in each of the prepared buffers. Include a no-enzyme control for each pH.
-
Incubate: Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Stop reaction: Terminate the reaction by adding a stop solution (e.g., 1% Trifluoroacetic Acid or a specific protease inhibitor).
-
Detect product: Quantify the amount of cleaved product using a suitable detection method (e.g., fluorescence, absorbance, HPLC, or mass spectrometry).
-
Analyze data: Plot the protease activity as a function of pH to determine the optimal pH.
Protocol for Salt Concentration Optimization
-
Prepare buffers with varying salt concentrations: Using the optimal pH determined in the previous step, prepare a series of buffers containing different concentrations of NaCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Perform the assay: Follow steps 2-6 from the pH optimization protocol, using the buffers with varying salt concentrations.
-
Analyze data: Plot protease activity against the salt concentration to identify the optimal salt concentration.
Protocol for Additive and Detergent Optimization
-
Prepare buffers with different additives/detergents: Using the optimal pH and salt concentration, prepare buffers containing various concentrations of additives (e.g., CaCl₂) or detergents (e.g., Tween-20).
-
Perform the assay: Follow steps 2-6 from the pH optimization protocol.
-
Analyze data: Compare the protease activity in the presence and absence of each additive/detergent to determine their effect.
Signaling Pathways and Logical Relationships
The interaction between a protease and its substrate, leading to cleavage and subsequent downstream signaling, can be visualized as a simplified pathway.
Caption: Protease-substrate interaction and signaling.
Conclusion
The optimal buffer conditions for a protease assay are crucial for obtaining accurate and reproducible data. For a protease that cleaves the this compound peptide, initial screening should consider conditions favorable for both trypsin-like and chymotrypsin-like serine proteases. A systematic approach to optimizing pH, salt concentration, and the inclusion of additives will ensure the development of a robust and sensitive assay for characterizing the enzyme's activity and for screening potential inhibitors. The protocols and recommendations provided in this document serve as a foundational guide for researchers to tailor their assay conditions to the specific protease under investigation.
References
- 1. Serine protease - Wikipedia [en.wikipedia.org]
- 2. Protéases et surfactants [france.promega.com]
- 3. Peptidases Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. promega.com [promega.com]
- 9. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetic Studies of the Peptide Substrate T-F-Q-A-Y-P-L-R-E-A
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and databases, we have determined that specific information regarding the peptide substrate T-F-Q-A-Y-P-L-R-E-A , including its target enzyme, established kinetic parameters, and associated signaling pathways, is not currently available in the public domain. This lack of specific data prevents the creation of detailed, targeted application notes and protocols as requested.
However, to assist researchers in the preliminary stages of investigating a novel peptide substrate such as this compound, we are providing a generalized framework and protocol for determining the optimal substrate concentration for kinetic studies. This guide is based on established principles of enzyme kinetics and can be adapted once the corresponding enzyme for this compound is identified.
General Application Notes for a Novel Peptide Substrate
Objective: To determine the optimal substrate concentration range for kinetic studies of a newly identified peptide substrate by establishing its Michaelis-Menten kinetic parameters, Km and Vmax.
Introduction: The rate of an enzyme-catalyzed reaction is dependent on the concentration of its substrate. At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration. As the substrate concentration increases, the enzyme becomes saturated, and the reaction rate approaches its maximum velocity (Vmax). The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for its substrate.[1][2][3] Determining these parameters is crucial for designing robust and reproducible kinetic assays.
Principle: By measuring the initial reaction velocity at various substrate concentrations while keeping the enzyme concentration constant, a saturation curve can be generated.[4] This data can then be linearized using various plotting methods (e.g., Lineweaver-Burk, Hanes-Woolf, Eadie-Hofstee) to calculate Km and Vmax.[1][4] For accurate determination of these parameters, it is recommended to use substrate concentrations ranging from approximately 0.2 x Km to 5 x Km or higher.
Generalized Experimental Protocol
This protocol outlines the steps to determine the Km and Vmax for a generic peptide-enzyme pair. Note: All buffer components, assay conditions (pH, temperature), and detection methods will need to be optimized for the specific enzyme interacting with this compound.
Materials:
-
Purified enzyme of interest
-
Peptide substrate stock solution (e.g., this compound) of known concentration
-
Assay buffer (optimized for the specific enzyme)
-
Detection reagent (e.g., fluorescent or colorimetric probe to measure product formation or substrate depletion)
-
Microplate reader or spectrophotometer
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the peptide substrate stock solution in assay buffer. The final concentrations in the assay should ideally span a wide range to capture the full kinetic curve. A preliminary experiment with broad concentration ranges (e.g., logarithmic dilutions) can help in narrowing down the optimal range.
-
Prepare a working solution of the enzyme in assay buffer. The enzyme concentration should be kept constant and low enough to ensure the reaction rate is linear over the measurement period (initial velocity conditions).
-
-
Assay Setup:
-
In a suitable microplate or cuvette, add the assay buffer and the different concentrations of the peptide substrate.
-
Include control wells containing no substrate (to measure background signal) and no enzyme (to control for non-enzymatic substrate degradation).
-
Equilibrate the plate/cuvette to the optimal reaction temperature.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the enzyme working solution to each well.
-
Immediately start monitoring the change in signal (e.g., fluorescence or absorbance) over time using a microplate reader or spectrophotometer. The signal should be proportional to the amount of product formed or substrate consumed.
-
Collect data at regular intervals to establish the initial linear rate of the reaction for each substrate concentration.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the progress curve (signal vs. time).
-
Plot the initial velocity (v₀) against the substrate concentration ([S]). This should yield a hyperbolic Michaelis-Menten curve.
-
To determine Km and Vmax, transform the data using a linearization method. The most common is the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax.
-
The x-intercept is equal to -1/Km.
-
The slope is Km/Vmax.
-
-
Alternatively, use non-linear regression analysis software to fit the v₀ vs. [S] data directly to the Michaelis-Menten equation for a more accurate determination of Km and Vmax.
-
Data Presentation
The quantitative data from these experiments should be summarized in a structured table for clarity and easy comparison.
| Substrate Concentration (µM) | Initial Velocity (RFU/min or mOD/min) | 1 / [S] (µM⁻¹) | 1 / v₀ (min/RFU or min/mOD) |
| [S₁] | v₁ | 1/[S₁] | 1/v₁ |
| [S₂] | v₂ | 1/[S₂] | 1/v₂ |
| [S₃] | v₃ | 1/[S₃] | 1/v₃ |
| ... | ... | ... | ... |
| [Sₙ] | vₙ | 1/[Sₙ] | 1/vₙ |
Visualizations
Experimental Workflow for Determining Km and Vmax
Caption: Workflow for determining enzyme kinetic parameters.
Conceptual Signaling Pathway (Generic)
Once the target enzyme is identified, its role in a signaling pathway can be investigated. Below is a generic representation of a signaling cascade that could be adapted.
Caption: A generic cell signaling pathway.
We recommend that researchers first focus on identifying the enzyme that utilizes this compound as a substrate. Once this is known, the generalized protocols provided here can be specifically adapted, and a more detailed and meaningful investigation of its kinetics and biological role can be undertaken.
References
Application Notes and Protocols for Fluorescent Labeling of T-F-Q-A-Y-P-L-R-E-A for FRET Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[1][2][3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, a property that is widely exploited to study molecular interactions, conformational changes, and enzymatic activities.[4][5][6] In drug discovery, FRET-based assays are particularly valuable for high-throughput screening (HTS) of enzyme inhibitors due to their sensitivity, rapid response, and homogeneous format.[7][8][9]
This document provides a detailed guide for the fluorescent labeling of the peptide sequence T-F-Q-A-Y-P-L-R-E-A and its application in a FRET-based protease cleavage assay. This peptide is designed as a substrate for a hypothetical protease that cleaves between the Phenylalanine (F) and Glutamine (Q) residues. Upon cleavage, the donor and acceptor fluorophores are separated, leading to an increase in donor fluorescence, which can be monitored in real-time.
Principle of the FRET-Based Protease Assay
The FRET-based protease assay utilizes a peptide substrate dually labeled with a fluorescent donor and a quencher (a non-fluorescent acceptor).[1][2] In the intact peptide, the donor and quencher are in close proximity, resulting in efficient FRET and quenching of the donor's fluorescence. When the protease cleaves the peptide substrate, the donor and quencher are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence intensity.[3][10] This increase in fluorescence is directly proportional to the rate of peptide cleavage and, therefore, the activity of the protease.
Figure 1: Principle of the FRET-based protease assay.
Selection of Fluorophore-Quencher Pair
The choice of the FRET pair is critical for the sensitivity of the assay. The donor's emission spectrum must overlap significantly with the acceptor's (quencher's) absorption spectrum.[2][11] For this application note, we have selected the 5-FAM (5-Carboxyfluorescein) as the donor and Dabcyl as the quencher. This is a commonly used FRET pair with good spectral overlap and high quenching efficiency.
| Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Recommended Labeling Site |
| 5-FAM (Donor) | 492 | 517 | N-terminus of the peptide |
| Dabcyl (Quencher) | 453 | N/A | Side chain of an internal Lysine (K) residue |
Experimental Protocols
Fluorescent Labeling of the Peptide
The peptide this compound will be synthesized with a Lysine (K) residue introduced for quencher attachment. A common strategy is to add the Lysine at the C-terminus. The modified peptide sequence will be: This compound-K .
Materials:
-
Custom synthesized peptide: this compound-K(Mtt) with a free N-terminus
-
5-FAM, NHS ester
-
Dabcyl, NHS ester
-
N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
HPLC grade water and acetonitrile
-
Solid-phase peptide synthesis (SPPS) resin
Protocol for On-Resin Labeling:
-
N-terminal Labeling with 5-FAM:
-
Swell the peptide-resin in DMF.
-
Dissolve 5-FAM, NHS ester (1.5 eq) and DIPEA (3 eq) in DMF.
-
Add the solution to the resin and shake at room temperature for 2-4 hours, protected from light.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
-
Selective Deprotection of Lys(Mtt):
-
Treat the resin with a solution of 1% TFA in DCM to remove the Mtt protecting group from the Lysine side chain.
-
Wash the resin with DCM and DMF.
-
-
Side-Chain Labeling with Dabcyl:
-
Dissolve Dabcyl, NHS ester (1.5 eq) and DIPEA (3 eq) in DMF.
-
Add the solution to the resin and shake at room temperature for 2-4 hours, protected from light.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
-
Cleavage and Deprotection:
-
Cleave the labeled peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide under vacuum.
-
Figure 2: Workflow for the synthesis and purification of the FRET peptide.
Purification of the Labeled Peptide
Purification of the dual-labeled peptide is crucial to remove unlabeled and single-labeled species, which can interfere with the assay.[][13]
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[14]
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | 220 nm and 490 nm (for 5-FAM) |
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Collect fractions corresponding to the major peak that absorbs at both 220 nm and 490 nm.
-
Confirm the identity and purity of the collected fractions by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
FRET-Based Protease Assay Protocol
Materials:
-
Purified FRET peptide substrate (stock solution in DMSO)
-
Protease enzyme (stock solution in appropriate buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare Reagents:
-
Dilute the FRET peptide stock solution to the desired final concentration (e.g., 1-10 µM) in assay buffer.
-
Prepare serial dilutions of the protease enzyme in assay buffer.
-
For inhibitor screening, prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
Add 50 µL of the diluted FRET peptide solution to each well of the 96-well plate.
-
For inhibitor screening, add 25 µL of the test compound dilutions to the wells and pre-incubate with the peptide for 10-15 minutes. For enzyme kinetics, add 25 µL of assay buffer.
-
Initiate the reaction by adding 25 µL of the diluted protease solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at kinetic mode for a specified duration (e.g., 30-60 minutes), with readings taken every 1-2 minutes.
-
Excitation Wavelength: 485 nm
-
Emission Wavelength: 520 nm
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial reaction velocity (rate of fluorescence increase) is determined from the linear portion of the curve.
-
For inhibitor screening, calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Figure 3: Signaling pathway of the FRET-based protease inhibition assay.
Data Presentation
The quantitative data from the FRET assay should be summarized in a clear and structured manner for easy comparison.
Table 1: Enzyme Kinetics Parameters
| Parameter | Value |
| Peptide Concentration (µM) | 1, 2, 5, 10, 20 |
| Enzyme Concentration (nM) | 0.5, 1, 2, 5, 10 |
| Initial Velocity (RFU/min) | [Experimental Data] |
| Kₘ (µM) | [Calculated Value] |
| k_cat (s⁻¹) | [Calculated Value] |
Table 2: Inhibitor Screening Results
| Compound ID | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Inhibitor A | 0.01 | [Data] | [Calculated] |
| 0.1 | [Data] | ||
| 1 | [Data] | ||
| 10 | [Data] | ||
| Inhibitor B | 0.01 | [Data] | [Calculated] |
| 0.1 | [Data] | ||
| 1 | [Data] | ||
| 10 | [Data] |
Conclusion
The fluorescent labeling of the peptide this compound with a suitable FRET pair provides a highly sensitive tool for studying protease activity. The detailed protocols provided in this application note offer a robust framework for researchers in academia and the pharmaceutical industry to establish a FRET-based assay for enzyme characterization and inhibitor screening. The versatility of this approach allows for adaptation to other peptide sequences and protease targets, making it a valuable technique in drug discovery and biomedical research.[8][15][16]
References
- 1. Quenched Fluorescent Peptides – ProteoGenix [proteogenix.science]
- 2. cpcscientific.com [cpcscientific.com]
- 3. FRET Peptide - MOL Changes [molchanges.com]
- 4. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 5. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. FRET Peptides | Custom peptide Synthesis| Eurogentec [eurogentec.com]
- 10. Fluorescence and Quencher FRET Peptides [biosyn.com]
- 11. How to add Fluorescent tags for Peptides? | MolecularCloud [molecularcloud.org]
- 13. hahnlab.com [hahnlab.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. assaygenie.com [assaygenie.com]
- 16. biocompare.com [biocompare.com]
Application Notes and Protocols for Long-Term Storage and Stability of T-F-Q-A-Y-P-L-R-E-A Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide with the sequence Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine (T-F-Q-A-Y-P-L-R-E-A) is a subject of interest in various research and therapeutic development areas. Ensuring the stability and integrity of this peptide in solution is critical for obtaining reliable and reproducible experimental results and for the development of potential therapeutic applications. These application notes provide detailed guidance on the long-term storage, handling, and stability assessment of this compound solutions.
Peptide Characteristics and Potential Instability
The stability of a peptide is intrinsically linked to its amino acid composition. For this compound, the following residues warrant consideration for potential degradation pathways:
-
Glutamine (Q) and Glutamic Acid (E): Glutamine can undergo deamidation to form glutamic acid, and both residues can be involved in other degradation pathways.
-
Tyrosine (Y): The phenolic side chain of tyrosine is susceptible to oxidation.
-
Arginine (R): While generally stable, the guanidinium group can be subject to modifications.
Understanding these potential degradation routes is crucial for designing appropriate storage conditions and analytical methods for stability monitoring.
Recommendations for Long-Term Storage
To maintain the integrity of this compound for extended periods, it is recommended to store it in a lyophilized (freeze-dried) powder form.
3.1. Lyophilized Peptide Storage
For optimal long-term stability, lyophilized this compound should be stored under the following conditions:
-
Temperature: -20°C or, for even longer-term storage, -80°C.[1][2]
-
Atmosphere: In a tightly sealed container, preferably under an inert gas like argon or nitrogen to minimize oxidation.[1]
-
Light: Protected from light.
-
Moisture: Stored in a desiccator to prevent moisture absorption, which can accelerate degradation.[2][3]
When handling the lyophilized powder, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.[2][3][4]
3.2. Peptide Solution Storage
Storing peptides in solution is generally not recommended for long periods.[1][3] If short-term storage of a this compound solution is necessary, the following guidelines should be followed:
-
Solvent Selection: Use sterile, high-purity solvents. The choice of solvent will depend on the peptide's solubility. For many peptides, sterile water or a buffer at a pH that ensures stability is appropriate.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, the stock solution should be divided into smaller, single-use aliquots.[1][2][5]
-
Storage Temperature: Store frozen at -20°C or -80°C.[2][5] Do not store peptide solutions in frost-free freezers, as the temperature fluctuations can degrade the peptide.[5]
Experimental Protocols
4.1. Protocol for Reconstitution of Lyophilized this compound
This protocol outlines the steps for preparing a stock solution from a lyophilized powder.
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile, low-protein-binding polypropylene tubes
-
Calibrated micropipettes
Procedure:
-
Allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[2][3][4]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the desired volume of sterile solvent to achieve the target concentration.
-
Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
If necessary, sonication can be used to aid dissolution.[4]
-
Once dissolved, aliquot the stock solution into single-use, low-protein-binding tubes.
-
Label the aliquots clearly with the peptide name, concentration, date, and storage conditions.
-
Store the aliquots at -20°C or -80°C for long-term storage.
4.2. Protocol for a Long-Term Stability Study of this compound Solution
This protocol describes a systematic approach to evaluating the stability of a this compound solution over time under various storage conditions.
Objective: To determine the degradation rate and identify major degradation products of this compound in solution under different temperature and light conditions.
Materials and Equipment:
-
Reconstituted this compound solution
-
Temperature-controlled incubators/storage chambers set at:
-
-20°C
-
4°C
-
25°C
-
-
Light-protected and transparent containers
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[6][7]
-
Mass Spectrometer (e.g., LC-MS or MALDI-TOF) for identification of degradation products[6][7]
-
pH meter
Experimental Workflow:
Caption: Experimental workflow for the long-term stability study of this compound solutions.
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, analyze an initial set of aliquots to establish the baseline purity and characteristics of the peptide solution. This includes:
-
Visual Inspection: Note the appearance (color, clarity) of the solution.
-
pH Measurement: Record the pH of the solution.
-
RP-HPLC Analysis: Determine the initial purity of the peptide.
-
Mass Spectrometry: Obtain the initial mass spectrum.
-
-
Sample Storage: Store the aliquots under the different conditions: -20°C, 4°C, and 25°C. For each temperature, include a set of vials protected from light and another set exposed to ambient light.
-
Time-Point Testing: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Analysis: Perform the same set of analyses as the initial time point (visual inspection, pH, RP-HPLC, and mass spectrometry).
-
Data Collection and Analysis: Record all data systematically. Compare the results at each time point to the initial data to determine the percentage of the intact peptide remaining and to identify any new peaks in the chromatogram, which may correspond to degradation products. Use mass spectrometry to identify the molecular weights of these new peaks.
Data Presentation
Quantitative data from the stability study should be summarized in clear and concise tables for easy comparison.
Table 1: Stability of this compound Solution at -20°C
| Time (Weeks) | Visual Appearance | pH | % Purity (RP-HPLC) - Light Protected | % Purity (RP-HPLC) - Light Exposed | Major Degradation Products (m/z) |
|---|---|---|---|---|---|
| 0 | Clear, Colorless | 7.4 | 99.5 | 99.5 | None |
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 |
| 12 | | | | | |
Table 2: Stability of this compound Solution at 4°C
| Time (Weeks) | Visual Appearance | pH | % Purity (RP-HPLC) - Light Protected | % Purity (RP-HPLC) - Light Exposed | Major Degradation Products (m/z) |
|---|---|---|---|---|---|
| 0 | Clear, Colorless | 7.4 | 99.5 | 99.5 | None |
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 |
| 12 | | | | | |
Table 3: Stability of this compound Solution at 25°C
| Time (Weeks) | Visual Appearance | pH | % Purity (RP-HPLC) - Light Protected | % Purity (RP-HPLC) - Light Exposed | Major Degradation Products (m/z) |
|---|---|---|---|---|---|
| 0 | Clear, Colorless | 7.4 | 99.5 | 99.5 | None |
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 |
| 12 | | | | | |
Signaling Pathways and Logical Relationships
While the specific signaling pathway for this compound is not detailed here, a generalized diagram illustrating the relationship between proper storage, peptide stability, and reliable experimental outcomes is provided below.
Caption: Logical relationship between storage conditions, peptide stability, and experimental outcomes.
References
- 1. jpt.com [jpt.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Troubleshooting T-F-Q-A-Y-P-L-R-E-A solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with the peptide T-F-Q-A-Y-P-L-R-E-A.
Peptide Characteristics Summary: this compound
A preliminary analysis of the peptide sequence (Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala) reveals key physicochemical properties that directly influence its solubility:
-
Sequence Length: 10 amino acids. Shorter peptides are generally more soluble than longer ones.[1]
-
Hydrophobicity: The peptide contains a high proportion of hydrophobic residues (60%: F, A, Y, P, L, A). Peptides with over 50% hydrophobic amino acids may be poorly soluble in aqueous solutions.[2][3]
-
Net Charge: At a neutral pH (~7), the peptide has an overall charge of 0.[4][5][6] The N-terminal amine (+1) and Arginine (R, +1) are balanced by the C-terminal carboxyl (-1) and Glutamic acid (E, -1).
-
Classification: this compound is classified as a neutral and hydrophobic peptide . Such peptides often require organic solvents for initial reconstitution.[1][4][7]
Frequently Asked Questions (FAQs)
Q1: Why won't my lyophilized this compound peptide dissolve in sterile water or PBS?
A1: This peptide is expected to have poor solubility in neutral aqueous buffers. Its high hydrophobicity (60% hydrophobic residues) and neutral overall charge at pH 7 mean it lacks the charge-based interactions with water needed for dissolution.[1][2][3] Neutral peptides often require the use of organic solvents to break up hydrophobic interactions.[4][7]
Q2: What is the recommended first-step solvent for reconstituting this compound?
A2: For a neutral, hydrophobic peptide like this, the recommended approach is to first dissolve it in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][4] Once the peptide is in solution, you can slowly add your aqueous buffer of choice while vortexing.[8]
Q3: The peptide solution became cloudy after I added my aqueous buffer. What does this mean?
A3: Cloudiness or the appearance of precipitates indicates that the peptide's solubility limit in the final solvent mixture has been exceeded.[9] This often happens when a peptide dissolved in an organic solvent is diluted too quickly or into a buffer in which it is not soluble. To resolve this, you may need to try a higher concentration of the organic co-solvent or use chaotropic agents.
Q4: Can I use sonication or heating to help dissolve the peptide?
A4: Yes, both methods can aid dissolution. Gentle sonication can help break apart peptide aggregates.[2][10] Gentle warming (<40°C) can also increase solubility.[9][11] However, these should be used after attempting dissolution in the appropriate solvent, not as a primary method for an incompatible solvent system.
Q5: My peptide seems to be forming a gel. What should I do?
A5: Gel formation can occur with peptides that form extensive intermolecular hydrogen bonds.[8] To dissolve gels, you can add strong denaturing agents like 6 M guanidine hydrochloride or 8 M urea to the peptide, followed by dilution.[4][12]
Troubleshooting Guide
This guide provides a logical workflow for addressing solubility challenges with this compound. It is highly recommended to perform a solubility test on a small aliquot of the peptide before dissolving the entire sample.[2][4]
Issue: The lyophilized peptide powder is not dissolving.
-
Did you start with an appropriate solvent?
-
No: You used water or PBS.
-
Action: Based on its neutral and hydrophobic nature, these solvents are unlikely to work. Proceed to the next step.
-
-
Yes: You used a recommended organic solvent (e.g., DMSO).
-
-
Have you tried an organic solvent?
-
No:
-
Yes, but it precipitated upon adding aqueous buffer:
-
Action 1: The final concentration of the organic solvent may be too low. The peptide may need to be maintained in a solution with a higher percentage of organic solvent.
-
Action 2: The rate of dilution was too fast. Try re-dissolving and adding the aqueous buffer much more slowly while continuously mixing.[8]
-
Action 3: The peptide is aggregating. Consider dissolving it in a solution containing chaotropic agents like 6 M guanidine-HCl before dilution.[4][12]
-
-
The decision-making process for troubleshooting is visualized in the diagram below.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. lifetein.com [lifetein.com]
- 5. biobasic.com [biobasic.com]
- 6. biocat.com [biocat.com]
- 7. biorbyt.com [biorbyt.com]
- 8. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 9. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 10. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. genscript.com [genscript.com]
- 13. jpt.com [jpt.com]
Optimizing signal-to-noise in T-F-Q-A-Y-P-L-R-E-A cleavage assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in cleavage assays involving the peptide substrate T-F-Q-A-Y-P-L-R-E-A.
Frequently Asked Questions (FAQs)
Q1: What is a this compound cleavage assay?
A this compound cleavage assay is a biochemical method used to measure the activity of a protease that recognizes and cleaves this specific peptide sequence. These assays are commonly used for screening potential enzyme inhibitors, studying enzyme kinetics, and characterizing protease specificity. Often, the peptide is synthesized with a fluorophore and a quencher to enable detection of cleavage activity through Fluorescence Resonance Energy Transfer (FRET).
Q2: What is the principle of a FRET-based peptide cleavage assay?
In a FRET-based assay, the peptide substrate is labeled with two different molecules: a fluorescent donor and a quencher.[1][2] When the peptide is intact, the donor and quencher are close to each other (typically 1-10 nm apart), and the energy from the excited donor is transferred to the quencher, preventing the donor from emitting light.[1] When a protease cleaves the peptide, the donor and quencher are separated, disrupting FRET. This separation results in an increase in the donor's fluorescence signal, which is directly proportional to the enzymatic activity.[1][2]
Q3: What are the critical factors that influence the signal-to-noise ratio (S/N)?
Several factors can impact the S/N ratio:
-
Enzyme and Substrate Concentrations: Sub-optimal concentrations can lead to weak signals or high background.
-
Assay Buffer Conditions: pH, ionic strength, and co-factors can significantly influence enzyme activity.
-
Peptide Quality and Integrity: Contaminants like trifluoroacetate (TFA) or peptide degradation can inhibit enzyme activity or increase background fluorescence.[3]
-
Instrumentation: Incorrect plate reader settings, such as gain adjustment, can introduce noise.[4]
-
Reaction Time and Temperature: These must be optimized for linear reaction kinetics.
Q4: The this compound peptide is not being cleaved by my enzyme. How do I find a suitable protease?
If your enzyme does not cleave the substrate, it may have a different substrate specificity. To identify a suitable protease, you can use techniques like multiplex substrate profiling with mass spectrometry or screening against a panel of known proteases.[5] The peptide sequence, with Phenylalanine (F), Tyrosine (Y), Leucine (L), and Arginine (R), provides potential cleavage sites for various proteases such as chymotrypsin-like, trypsin-like, or metalloproteinases. Determining the optimal substrate specificity is key to understanding an enzyme's biological function.[6][7]
Troubleshooting Guide
Use the following guides to diagnose and resolve common issues encountered during your cleavage assay.
Problem 1: Low or No Signal
A weak or absent signal suggests that little to no peptide cleavage is occurring.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify enzyme activity using a known positive control substrate. Ensure proper storage and handling of the enzyme stock. |
| Incorrect Assay Buffer | Optimize the buffer pH, ionic strength, and any necessary co-factors for your specific enzyme. |
| Sub-optimal Enzyme/Substrate Concentration | Perform a titration of both the enzyme and the this compound substrate to find the optimal concentrations that yield a robust signal. |
| Peptide Substrate Degradation | Ensure the peptide is stored correctly (lyophilized at -20°C) and avoid multiple freeze-thaw cycles.[3] Prepare fresh aliquots for each experiment. |
| Presence of Inhibitors | Ensure all reagents are pure. Contaminants in the peptide preparation (e.g., residual TFA) or from other sources can inhibit the enzyme.[3] |
| Incorrect Instrument Settings | Optimize the fluorescence plate reader's excitation/emission wavelengths and gain settings. Set the gain based on a positive control (fully cleaved substrate) to maximize the dynamic range.[4] |
Problem 2: High Background Signal
High background fluorescence reduces the assay's dynamic range and sensitivity.
| Possible Cause | Recommended Solution |
| Substrate Autofluorescence | Measure the fluorescence of the substrate-only control. If high, consider a different fluorophore/quencher pair or further purification of the peptide. |
| Spontaneous Substrate Hydrolysis | The peptide may be unstable in the assay buffer. Test substrate stability over time in the absence of the enzyme. If unstable, adjust buffer pH or composition. |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water. Biological contamination can sometimes lead to non-specific peptide cleavage.[3] |
| Light Scatter | Use black-walled, clear-bottom microplates to minimize light scatter and well-to-well crosstalk.[4] Ensure there are no bubbles in the wells.[4] |
Problem 3: Poor Reproducibility / High Variability
Inconsistent results between replicates or experiments make data interpretation unreliable.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks. |
| Inconsistent Incubation Time/Temperature | Use a temperature-controlled plate reader or incubator. Ensure the reaction is initiated consistently across all wells (e.g., by adding the enzyme last). |
| Peptide Solubility Issues | Poor solubility can lead to inconsistent substrate concentrations. Ensure the peptide is fully dissolved before use. A solubility test may be required to find the optimal solvent.[3] |
| Peptide Oxidation | Peptides with residues like Cysteine, Tryptophan, or Methionine are prone to oxidation, which can reduce activity over time.[3] Store lyophilized peptide under inert gas if possible and make fresh solutions for each experiment.[3] |
| Edge Effects in Microplate | Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Fill outer wells with buffer or water. |
Visual Logic and Workflow Diagrams
The following diagrams illustrate key concepts and workflows for your assay.
Caption: FRET mechanism for peptide cleavage assays.
References
- 1. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 2. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. FRET based inhibition assay - Biochemistry [protocol-online.org]
- 5. Global Identification of Peptidase Specificity by Multiplex Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease specificity determination by using cellular libraries of peptide substrates (CLiPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Preventing T-F-Q-A-Y-P-L-R-E-A degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the peptide T-F-Q-A-Y-P-L-R-E-A during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and experimentation of the this compound peptide.
Problem 1: Loss of Peptide Activity or Concentration
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Enzymatic Degradation | 1. Minimize exposure to enzymes. 2. Add protease inhibitors. 3. Work at low temperatures. | - Use sterile, protease-free reagents and labware. - Add a protease inhibitor cocktail to your solutions. - Perform experimental steps on ice or at 4°C whenever possible. |
| Hydrolysis (Deamidation) | 1. Control the pH of your solutions. 2. Avoid prolonged incubation at high temperatures. | - Maintain the pH of stock solutions and experimental buffers between 6.0 and 7.5.[1] - Store the peptide in lyophilized form at -20°C or -80°C.[2] |
| Oxidation | 1. Protect the peptide from light. 2. Use degassed buffers. 3. Add antioxidants. | - Store peptide solutions in amber vials or wrap containers in foil. - Degas buffers by sparging with nitrogen or argon. - Consider adding antioxidants like methionine or ascorbic acid, but verify compatibility with your assay. |
| Adsorption to Surfaces | 1. Use low-protein-binding labware. 2. Add a carrier protein. | - Utilize polypropylene or siliconized tubes and pipette tips. - For very dilute solutions, adding a carrier protein like bovine serum albumin (BSA) can prevent adsorption, but ensure it doesn't interfere with your experiment. |
| Aggregation | 1. Control peptide concentration. 2. Optimize buffer conditions. 3. Use aggregation inhibitors. | - Avoid unnecessarily high peptide concentrations. - Screen different pH values and ionic strengths for your buffer. - In some cases, small amounts of organic solvents (e.g., DMSO) or detergents can prevent aggregation.[3][4] |
Problem 2: Appearance of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
| Possible Cause | Troubleshooting Steps | Expected Observation |
| Deamidation of Glutamine (Q) | 1. Analyze the sample using high-resolution mass spectrometry. | - A mass increase of +1 Da corresponding to the conversion of glutamine to glutamic acid.[5] |
| Oxidation of Tyrosine (Y) | 1. Analyze by mass spectrometry. | - A mass increase of +16 Da (mono-oxidation) or +32 Da (di-oxidation) on the tyrosine residue. |
| Peptide Fragmentation | 1. Analyze the fragments by tandem mass spectrometry (MS/MS). | - Identification of smaller peptide fragments will indicate cleavage sites. For neurotensin and its analogs, cleavage often occurs at specific peptide bonds.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: The optimal pH for storing solutions of this compound is near neutral, ideally between pH 6.0 and 7.5, to minimize hydrolysis, particularly the deamidation of the glutamine residue.[1]
Q2: How should I store the lyophilized this compound peptide?
A2: Lyophilized this compound should be stored at -20°C or -80°C in a desiccator to protect it from moisture.[2]
Q3: My peptide solution has been at room temperature for a few hours. Is it still usable?
A3: While short periods at room temperature may be acceptable, prolonged exposure can lead to degradation. The stability of neurotensin analogs is temperature-dependent.[7] It is recommended to perform a quality control check, such as HPLC analysis, to assess the integrity of the peptide before use.
Q4: I am observing aggregation of my this compound peptide. How can I prevent this?
A4: To prevent aggregation, consider the following strategies:
-
Optimize Peptide Concentration: Use the lowest effective concentration for your experiments.
-
Buffer Composition: Screen different buffer conditions, including pH and ionic strength.
-
Additives: In some cases, the addition of small amounts of organic solvents like DMSO or non-ionic detergents can help prevent aggregation.[3][4]
-
Chaotropic Agents: The use of chaotropic salts can also disrupt hydrogen bonding that leads to aggregation.[3]
Q5: What are the primary degradation pathways for this compound?
A5: Based on its amino acid sequence (Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine), the primary degradation pathways are:
-
Deamidation: The glutamine (Q) residue is susceptible to deamidation, converting it to glutamic acid.[5] This is a common degradation pathway for peptides containing glutamine.[1]
-
Oxidation: The tyrosine (Y) residue, with its phenolic side chain, is prone to oxidation.
-
Enzymatic Cleavage: Like other neurotensin analogs, this peptide can be cleaved by various peptidases present in biological samples.[6][8]
Data Presentation: Stability of Neurotensin Analogs
The following tables summarize stability data for neurotensin and its analogs, which can serve as a guide for experiments with this compound.
Table 1: Half-life of Neurotensin and its Analogs in Biological Media
| Peptide | Medium | Temperature (°C) | Half-life | Citation |
| Neurotensin | Human Plasma | 37 | ~226 min | [8] |
| Neurotensin Analog (VH-N21) | Mouse Blood | 37 | ~44 min | [9] |
| Neurotensin Analog (VH-N412) | Mouse Blood | 37 | ~83 min | [9] |
| NT(8-13) Analog (JMV449) | Rat Plasma | 37 | < 10 min | [10] |
| NT(8-13) Analog (JMV5170) | Rat Plasma | 37 | > 20 hours | [10] |
| NT(8-13) Analog (JMV5296) | Rat Plasma | 37 | > 20 hours | [2] |
Table 2: Chemical Stability of a Neurotensin Hybrid Peptide (PK20) under Stress Conditions
| Stress Condition | Temperature (°C) | Duration | Remaining Peptide (%) | Half-life (hours) | Citation |
| 1 M HCl | Room Temp | - | - | 204.4 | [11] |
| 1 M NaOH | Room Temp | - | - | 11.36 | [11] |
| Thermal | 22, 37, 80 | - | ~100 | - | [7] |
| UV light | Room Temp | 7 hours | Slight degradation | - | [11] |
| 30% H₂O₂ | 37 | 24 hours | 61.04 | - | [11] |
| 30% H₂O₂ | 80 | 12 hours | 19.60 | - | [11] |
Experimental Protocols
Protocol 1: Assessing Peptide Stability by HPLC
This protocol provides a general framework for evaluating the stability of this compound in a given buffer at a specific temperature.
Materials:
-
This compound peptide
-
Desired buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Thermostated incubator or water bath
-
Low-protein-binding microcentrifuge tubes
Methodology:
-
Prepare Peptide Stock Solution: Dissolve the lyophilized peptide in the desired buffer to a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the peptide solution into several low-protein-binding tubes. Place the tubes in an incubator at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot from the incubator.
-
Sample Quenching (if necessary): If enzymatic degradation is a concern, immediately add a quenching solution (e.g., 10% trichloroacetic acid) to stop the reaction. Centrifuge to pellet any precipitate.
-
HPLC Analysis: Inject a fixed volume of the supernatant (or the incubated sample if no quenching was needed) onto the HPLC system.
-
Chromatography: Elute the peptide using a gradient of mobile phase B (e.g., 5% to 95% over 30 minutes). Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of remaining peptide relative to the initial time point (t=0). Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.
Mandatory Visualizations
References
- 1. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro degradation of neurotensin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice [elifesciences.org]
- 10. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 11. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
T-F-Q-A-Y-P-L-R-E-A assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing assays involving the T-F-Q-A-Y-P-L-R-E-A peptide. This guide is intended for researchers, scientists, and drug development professionals to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the this compound peptide assay?
The most common sources of variability in peptide-based assays include inconsistencies in sample preparation, reagent handling, and experimental technique.[1][2] Specific factors for the this compound peptide assay may include peptide degradation, improper storage of reagents, batch-to-batch variation in antibodies or other critical reagents, and operator-dependent differences in pipetting and washing steps.[1][3]
Q2: How can I minimize variability between different assay plates?
To minimize inter-plate variability, it is crucial to maintain consistency in all aspects of the assay protocol. This includes using reagents from the same lot across all plates, ensuring uniform incubation times and temperatures, and calibrating all equipment, such as pipettes and plate readers, before starting the experiments.[2][4] Running a standard curve and quality control samples on every plate is also essential for monitoring and normalizing results.
Q3: My assay is showing high background noise. What could be the cause?
High background noise can stem from several factors, including insufficient blocking, cross-reactivity of the detection antibody, or the use of expired or improperly stored reagents.[4] Another potential cause could be inadequate washing steps, which may leave unbound reagents in the wells. Ensure that the blocking buffer is optimized and that all washing steps are performed thoroughly.
Q4: What is the acceptable range for the coefficient of variation (CV) in this assay?
The acceptable coefficient of variation (CV) depends on the specific assay type and its application. Generally, for immunoassays, an intra-assay CV of less than 15% and an inter-assay CV of less than 20% are considered acceptable.[5][6] However, for high-precision quantitative assays, stricter criteria may be necessary.
Q5: How should the this compound peptide and its corresponding antibodies be stored?
For optimal stability, the this compound peptide should be stored lyophilized at -20°C or -80°C. Once reconstituted, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Antibodies should be stored according to the manufacturer's instructions, typically at 4°C for short-term storage or -20°C/-80°C for long-term storage. Avoid storing diluted antibodies for extended periods.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the this compound peptide assay.
Issue 1: Low or No Signal
A weak or absent signal can be frustrating. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Concentration | Verify the concentrations of all reagents, including the peptide standard, antibodies, and detection substrate. |
| Expired or Inactive Reagents | Check the expiration dates of all reagents. Test the activity of critical reagents, such as enzymes, with a positive control. |
| Improper Incubation Times or Temperatures | Ensure that all incubation steps are performed for the specified duration and at the correct temperature.[3] |
| Incorrect Filter Selection (for TR-FRET assays) | For Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, using the wrong emission filters is a common reason for assay failure.[7] |
| Instrument Malfunction | Verify that the plate reader is functioning correctly and is set to the appropriate parameters for your assay.[7] |
Issue 2: High Signal or High Background
Excessive signal or background can mask the true results of your experiment.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the volume of wash buffer to ensure complete removal of unbound reagents. |
| Inadequate Blocking | Optimize the blocking buffer by testing different blocking agents (e.g., BSA, non-fat dry milk) and incubation times. |
| Cross-Reactivity of Antibodies | Test the specificity of your primary and secondary antibodies to ensure they are not cross-reacting with other components in the sample. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents to rule out contamination as a source of high background. |
Issue 3: Poor Reproducibility (High CV)
High variability between replicates or assays is a common challenge.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure that all pipettes are calibrated and use proper pipetting techniques to minimize volume variations.[4] |
| Inconsistent Incubation Conditions | Use a temperature-controlled incubator and a plate shaker to ensure uniform incubation conditions across all wells. |
| Edge Effects | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations.[4] |
| Reagent Instability | Prepare fresh dilutions of critical reagents for each experiment and avoid repeated freeze-thaw cycles. |
| Batch-to-Batch Reagent Variation | If possible, purchase reagents in large lots to minimize variability between experiments.[1] |
Experimental Protocols
Protocol 1: this compound Peptide ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol provides a general framework for a competitive ELISA to quantify the this compound peptide.
-
Coating: Coat a 96-well microplate with a known concentration of this compound peptide-carrier conjugate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add standards and samples containing the this compound peptide, followed by the addition of a specific primary antibody. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Diagrams
Caption: General workflow for a competitive ELISA.
Caption: A logical flow for troubleshooting common assay issues.
References
- 1. woah.org [woah.org]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Assay failures are common in the clinical lab, here are 5 of my favorites. [omic.ly]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Reproducibility and Variability of Protein Analytes Measured Using a Multiplexed Modified Aptamer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SK [thermofisher.com]
High background fluorescence in T-F-Q-A-Y-P-L-R-E-A assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the peptide T-F-Q-A-Y-P-L-R-E-A in Förster Resonance Energy Transfer (FRET) based assays. We will be operating under the common use-case assumption that this peptide is a substrate for a protease, where cleavage of the peptide separates a donor fluorophore and a quencher, resulting in an increase in fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background fluorescence in my this compound FRET assay?
High background fluorescence can stem from several sources. The most frequent culprits include autofluorescence from your sample or buffer components, non-specific binding of the fluorescently labeled peptide, and spectral overlap between the donor and acceptor fluorophores.[1] It is also crucial to consider the intrinsic fluorescence of the Tryptophan (W) residue within your peptide sequence, which can be quenched by other amino acids like Tyrosine (Y) in the intact peptide.[2]
Q2: How can I reduce autofluorescence from my assay buffer and media?
Many standard cell culture media and buffers contain components like phenol red, amino acids, and vitamins that are inherently fluorescent.[3] To minimize this, consider the following:
-
Use phenol red-free media for your experiments.
-
If possible, switch to a buffer with low intrinsic fluorescence, such as Phosphate-Buffered Saline (PBS).[3]
-
Test your buffer and media alone in the fluorometer to quantify their contribution to the background signal.[2][4]
Q3: My fluorescently labeled this compound peptide seems to be binding non-specifically. How can I address this?
Non-specific binding of the peptide to surfaces or other proteins is a common issue.[5][6] Here are some strategies to mitigate this:
-
Include a non-ionic detergent: Adding a small amount of a detergent like Tween-20 (e.g., 0.01%) to your assay buffer can help prevent the peptide from sticking to the microplate wells.[7][8]
-
Add a blocking agent: A carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) can block non-specific binding sites.[7]
-
Optimize peptide concentration: Using an excessively high concentration of the labeled peptide can lead to increased non-specific binding. It is important to titrate the peptide to find the lowest concentration that still provides a good signal-to-noise ratio.
Q4: Could the fluorophore I chose be the problem?
The choice of fluorophore is critical. Some dyes are more prone to non-specific binding or photobleaching than others.[9] If you suspect the fluorophore is contributing to high background, consider switching to an alternative. For peptide labeling, common fluorophores include FAM, FITC, TAMRA, and cyanine dyes like Cy3 and Cy5.[9][10][11] When selecting a FRET pair, ensure there is minimal spectral overlap between the donor emission and acceptor excitation spectra to reduce background.[12][13]
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to diagnosing and resolving high background fluorescence in your this compound protease assay.
Step 1: Identify the Source of the High Background
The first step is to pinpoint the origin of the unwanted fluorescence. This can be achieved by systematically measuring the fluorescence of individual assay components.
Experimental Protocol: Background Source Identification
-
Prepare the following solutions in your standard assay buffer:
-
Buffer only
-
Unlabeled this compound peptide
-
Fluorophore-labeled this compound peptide (your substrate)
-
Protease enzyme
-
-
Pipette each solution into separate wells of a microplate.
-
Measure the fluorescence at the emission wavelength of your donor fluorophore.
-
Analyze the results:
-
High signal in "Buffer only": Your buffer is autofluorescent.
-
High signal in "Unlabeled peptide": The intrinsic tryptophan fluorescence is significant, or the peptide preparation is impure.
-
High signal in "Labeled peptide" (without enzyme): This is your baseline background. If it is excessively high, it could be due to non-specific binding, peptide aggregation, or issues with the fluorophore itself.
-
High signal in "Protease only": The enzyme preparation may be contaminated with fluorescent compounds.
-
Step 2: Systematic Troubleshooting Based on Findings
Based on the results from Step 1, follow the appropriate troubleshooting path below.
Diagram: Troubleshooting Workflow for High Background Fluorescence
Caption: A decision tree for troubleshooting high background fluorescence.
Quantitative Data Summary
The following table provides typical concentration ranges for key assay components that can be optimized to reduce background fluorescence.
| Component | Typical Concentration Range | Rationale for Optimization to Reduce Background |
| Labeled Peptide Substrate | 10 nM - 1 µM | Higher concentrations can lead to increased non-specific binding and inner filter effects. |
| Protease Enzyme | 1 pM - 100 nM | Impurities in the enzyme preparation can contribute to background fluorescence. Using the lowest effective concentration minimizes this. |
| Tween-20 | 0.005% - 0.1% (v/v) | Reduces non-specific binding of the peptide to surfaces. The optimal concentration should be determined empirically.[7] |
| BSA | 0.05 - 1 mg/mL | Acts as a blocking agent to prevent non-specific binding. Higher concentrations can sometimes interfere with enzyme activity.[7] |
Experimental Protocols
Protocol 1: Optimizing Labeled Peptide Concentration
Objective: To determine the optimal concentration of the this compound substrate that provides a good signal-to-noise ratio while minimizing background.
Methodology:
-
Prepare a serial dilution of the fluorescently labeled this compound peptide in assay buffer.
-
In a microplate, add the diluted peptide to wells with and without the protease enzyme.
-
Include control wells with buffer only.
-
Incubate the plate at the optimal temperature for your enzyme.
-
Measure the fluorescence at regular intervals.
-
Calculate the signal-to-background ratio for each peptide concentration. The optimal concentration will be the lowest concentration that gives a robust signal with minimal background.
Protocol 2: Standard Protease Activity Assay
Objective: To measure the activity of a protease using the this compound FRET peptide substrate.
Methodology:
-
Prepare the assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM CaCl2, 0.01% Tween-20, pH 7.4).
-
Add the this compound FRET peptide substrate to the assay buffer at its optimized concentration.
-
Add the protease enzyme to initiate the reaction.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for your donor fluorophore.
-
The rate of increase in fluorescence is proportional to the protease activity.
Diagram: FRET-based Protease Assay Workflow
Caption: A flowchart of a typical FRET-based protease assay.
Diagram: Signaling Pathway of Protease-Mediated Cleavage
Caption: The basic principle of a protease FRET assay.
References
- 1. A Remodelled Protease That Cleaves Phosphotyrosine Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Salvia verticillata (L.)-Biological Activity, Chemical Profile, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for a Steady-State FRET Assay in Cancer Chemoprevention | Springer Nature Experiments [experiments.springernature.com]
- 5. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 6. qyaobio.com [qyaobio.com]
- 7. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide substrate profiling defines fibroblast activation protein as an endopeptidase of strict Gly(2)-Pro(1)-cleaving specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. FRET Peptides | Custom peptide Synthesis| Eurogentec [eurogentec.com]
- 11. Peptide Therapeutics: Unveiling the Potential against Cancer—A Journey through 1989 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New strategies to identify protease substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
Technical Support Center: Interpreting Unexpected Results in Peptide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results from experiments involving the synthetic peptide with the sequence T-F-Q-A-Y-P-L-R-E-A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and characterization of the this compound peptide.
1. Synthesis & Purification
| Question | Possible Causes | Troubleshooting Steps |
| Q1: Why is the yield of my this compound peptide synthesis lower than expected? | - Incomplete coupling reactions: Steric hindrance from bulky amino acids like Phenylalanine (F), Tyrosine (Y), or Proline (P) can impede the formation of peptide bonds.[1] - Peptide aggregation: The presence of hydrophobic residues such as Phenylalanine (F), Alanine (A), Leucine (L), and Proline (P) can lead to the aggregation of the growing peptide chain on the solid support, reducing reaction efficiency.[1] - Premature cleavage: The linker attaching the peptide to the resin may be unstable under the synthesis conditions. | - Optimize coupling conditions: Use stronger coupling reagents or extend the reaction times for difficult couplings. Consider double coupling for problematic residues.[1][2] - Use specialized reagents: Incorporate pseudoproline dipeptides or DMB/HMB amino acids to disrupt secondary structure formation and reduce aggregation. - Choose an appropriate resin: Ensure the resin and linker are compatible with your synthesis strategy. For instance, a Rink Amide resin is suitable for producing a C-terminal amide.[3] |
| Q2: My HPLC purification of this compound shows multiple peaks close to the main product peak. What are these? | - Deletion sequences: Failure to complete a coupling step can result in peptides missing one or more amino acids.[4] - Incomplete deprotection: Side-chain protecting groups may not have been fully removed during cleavage. - Oxidation: Methionine (if present) or other sensitive residues can oxidize during synthesis or workup.[4] - Racemization: The chirality of amino acids can be altered during activation. | - Optimize synthesis: Ensure efficient coupling and deprotection at each step.[1] - Optimize cleavage: Use appropriate scavengers in your cleavage cocktail to prevent side reactions and ensure complete deprotection.[5] - Improve HPLC method: Adjust the gradient and mobile phase to improve the resolution of the peaks. |
| Q3: The this compound peptide is difficult to dissolve. What can I do? | - Hydrophobicity: The peptide contains several hydrophobic residues (F, A, Y, P, L), which can lead to poor solubility in aqueous solutions.[4] | - Test different solvents: Start with deionized water. If the peptide does not dissolve, try adding a small amount of a polar organic solvent like acetonitrile or DMSO. For basic peptides containing residues like Arginine (R), a small amount of acetic acid can aid dissolution. For acidic peptides with residues like Glutamic Acid (E), a small amount of ammonia solution can be used. - Sonication: Gentle sonication can help to break up aggregates and improve solubility.[4] - Request a solubility test: When ordering the peptide, a solubility test can determine the optimal buffer and pH for dissolution.[4] |
2. Characterization
| Question | Possible Causes | Troubleshooting Steps |
| Q4: The observed mass in my mass spectrometry analysis does not match the theoretical mass of this compound. | - Incorrect peptide sequence: A deletion or insertion may have occurred during synthesis. - Persistent protecting groups: Incomplete removal of protecting groups from amino acid side chains. - Unexpected modifications: The peptide may have been modified during synthesis or workup (e.g., oxidation, formylation). - Salt adducts: The peptide may be associated with salt ions (e.g., Na+, K+). | - Review synthesis protocol: Check for any deviations from the intended procedure. - Tandem MS (MS/MS): Perform MS/MS analysis to fragment the peptide and confirm its sequence.[6][7] - Check for common adducts: Look for mass shifts corresponding to common salt adducts or modifications. |
| Q5: The tandem mass spectrometry (MS/MS) data for this compound is difficult to interpret. | - Proline residue: The presence of Proline (P) can lead to unique fragmentation patterns, sometimes resulting in weaker signals for adjacent peptide bonds. - Poor fragmentation: The energy used for fragmentation may not be optimal for this specific peptide. | - Use appropriate fragmentation methods: Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) can produce different fragment ions.[8] Electron transfer dissociation (ETD) can be advantageous for peptides with basic residues like Arginine.[9] - Utilize sequencing software: Employ de novo sequencing algorithms to help piece together the amino acid sequence from the fragment ions.[9] |
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a standard Fmoc-based solid-phase synthesis approach.
-
Resin: Rink Amide resin (for a C-terminal amide). The loading capacity is typically 0.5-1.0 mmol/g.[3][10]
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protection (e.g., Pbf for Arginine, tBu for Tyrosine and Glutamic Acid, Trt for Glutamine).
-
Synthesis Cycle:
-
Deprotection: Removal of the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF.
-
Washing: Thorough washing of the resin with DMF to remove excess piperidine.
-
Coupling: Activation of the next Fmoc-amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) and addition to the resin.
-
Washing: Washing the resin with DMF to remove excess reagents.
-
Repeat the cycle for each amino acid in the sequence.
-
-
Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold ether, centrifuged, and the pellet is lyophilized to obtain the crude peptide powder.
2. HPLC Purification of this compound
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and may require optimization.
-
Detection: UV absorbance is monitored at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the main peak are collected, pooled, and lyophilized.
3. Mass Spectrometry Analysis
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common methods.[11][12]
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
Analysis: The sample is introduced into the mass spectrometer to determine the molecular weight of the peptide.
-
Tandem MS (MS/MS): For sequence confirmation, the parent ion corresponding to the peptide is selected and fragmented to produce a characteristic pattern of b- and y-ions, which can be used to verify the amino acid sequence.[9]
Visualizations
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. biotage.com [biotage.com]
- 3. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of noise and missing fragmentation cleavages on de novo peptide identification algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 10. bachem.com [bachem.com]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: T-F-Q-A-Y-P-L-R-E-A Purity Analysis by HPLC
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purity analysis of the synthetic peptide T-F-Q-A-Y-P-L-R-E-A using High-Performance Liquid Chromatography (HPLC).
Standard Experimental Protocol
A successful HPLC analysis begins with a robust and well-defined protocol. The following methodology provides a starting point for analyzing the purity of the this compound peptide.
Detailed Methodology
-
Sample Preparation :
-
Accurately weigh a small amount of the lyophilized peptide.
-
Solubilize the peptide in an appropriate solvent, typically 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water or a small amount of acetonitrile (ACN) if solubility is an issue.[1]
-
Vortex the sample until the peptide is fully dissolved.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column.[2]
-
Prepare a final concentration suitable for injection (e.g., 1 mg/mL) and dilute further if necessary to avoid column overloading.
-
-
Mobile Phase Preparation :
-
Mobile Phase A : 0.1% TFA in HPLC-grade water.
-
Mobile Phase B : 0.1% ACN in HPLC-grade water.
-
Alternative: For mass spectrometry (MS) compatible methods, 0.1% formic acid (FA) can be used in place of TFA, though it may alter separation selectivity.[3]
-
Degas both mobile phases thoroughly using sonication or vacuum filtration to prevent air bubbles in the system.
-
-
HPLC System Setup and Execution :
-
Equilibrate the column with the initial mobile phase conditions for a sufficient amount of time to ensure a stable baseline.
-
Set the column temperature. Elevated temperatures (e.g., 40-70°C) can often improve peak shape and resolution for peptides.[4][5]
-
Inject the prepared sample.
-
Run the gradient program as defined in the table below.
-
Monitor the chromatogram at the selected wavelengths.
-
Data Presentation: Recommended HPLC Parameters
The following table outlines typical starting conditions for the HPLC analysis of this compound. These parameters may require optimization based on your specific system and peptide batch.
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 Reversed-Phase | C18 columns are standard for peptide analysis due to their hydrophobicity.[1] Consider a column with a pore size of 100-130 Å. |
| Column Dimensions | 4.6 x 150 mm, 3.5 µm | A standard analytical column size. Smaller particle sizes (e.g., 1.7 µm) can increase resolution but also backpressure. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in 90% ACN / 10% Water | ACN is the typical organic modifier for eluting peptides. |
| Gradient | 5% to 65% B over 30 minutes | A shallow gradient is crucial for resolving closely related peptide impurities.[6][7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. This can be optimized to improve peak capacity.[8] |
| Column Temperature | 40°C | Increasing temperature can improve peak sharpness and alter selectivity.[5] |
| Detection Wavelength | 220 nm and 280 nm | 220 nm for the peptide backbone absorption. 280 nm for aromatic residues (Tyrosine 'Y' and Phenylalanine 'F') in the sequence. |
| Injection Volume | 10 µL | Adjust based on sample concentration to avoid overloading. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthetic peptide sample like this compound?
A1: Synthetic peptides can contain various process-related impurities. Common examples include deletion sequences (missing an amino acid), truncated sequences, incompletely removed protecting groups from the synthesis process, and by-products generated during cleavage.[3][9] Degradation products, such as deamidated or oxidized forms of the peptide, can also be present.[10]
Q2: Which detection wavelength is best for this peptide?
A2: For general quantification of total peptidic material, a wavelength of 214-220 nm is recommended as this is where the peptide backbone (amide bonds) strongly absorbs UV light. Since the this compound sequence contains Tyrosine (Y) and Phenylalanine (F), which are aromatic amino acids, adding a second detection wavelength at 280 nm can be useful for qualitative analysis and confirmation.[1]
Q3: How is the final purity percentage calculated from the HPLC chromatogram?
A3: The purity is typically calculated using the area percentage method. It is the ratio of the main peptide peak's area to the total area of all peptide-related peaks in the chromatogram, expressed as a percentage.[2][11] The formula is:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is important to note that this calculation assumes all species have a similar response factor at the detection wavelength and does not account for non-UV absorbing impurities like water or salts.[12]
Q4: My peptide won't dissolve in the initial mobile phase. What should I do?
A4: Peptide solubility can be challenging. If the peptide is not soluble in aqueous solutions like 0.1% TFA, you can try adding a small percentage of an organic solvent like acetonitrile or isopropanol. In difficult cases, a small amount of dimethyl sulfoxide (DMSO) can be used, but be aware that the DMSO peak may interfere with early-eluting impurities in your chromatogram. It is always best to inject the sample in a solvent that is as weak as or weaker than the initial mobile phase to ensure good peak shape.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of peptides. Each problem is followed by a logical workflow to help identify and resolve the issue.
Problem: My main peptide peak is tailing.
Peak tailing is a common issue where the peak is asymmetrical with a drawn-out trailing edge. This can compromise accurate integration and resolution.
Answer: Peak tailing can stem from both chemical and physical issues within the HPLC system.
-
Chemical Causes :
-
Secondary Silanol Interactions : The most common cause for basic peptides is the interaction between positively charged amino acid residues and negatively charged residual silanols on the silica-based column packing. Lowering the mobile phase pH (e.g., with 0.1% TFA) protonates these silanols, minimizing this interaction.[13]
-
Insufficient Buffer/Ion-Pairing : If the concentration of the mobile phase additive (like TFA) is too low, it may not effectively mask active sites on the column or pair with the peptide, leading to tailing. Ensure the additive concentration is sufficient (e.g., 0.1%).[13]
-
-
Physical/Mechanical Causes :
-
Column Overload : Injecting too much sample can saturate the stationary phase, causing poor peak shape. Try diluting your sample and injecting a smaller amount.
-
Column Contamination/Void : Particulate matter from the sample or mobile phase can block the column inlet frit, distorting the flow path.[14] A void at the head of the column can also cause peak distortion. Back-flushing the column or replacing it may be necessary.
-
Extra-Column Volume : Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure connections are made with minimal tubing length.
-
Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC.
Problem: I see unexpected "ghost" peaks in my chromatogram.
Ghost peaks are spurious peaks that are not related to the injected sample and can appear in both sample and blank runs.
Answer: Identifying the source of ghost peaks requires a systematic approach.
-
Run a Blank Gradient : First, run your HPLC method without injecting any sample. If the ghost peaks are still present, the source is likely the mobile phase or the HPLC system itself.
-
Mobile Phase Contamination : Even HPLC-grade solvents can contain trace impurities that accumulate on the column during equilibration and elute during the gradient. Prepare fresh mobile phases with high-purity solvents and additives.
-
System Contamination : Carryover from a previous injection is a common cause. This can occur in the injection port, valve, or needle. Implement a robust needle wash protocol and flush the system with a strong solvent (like 100% isopropanol).
-
Late Elution : A peak from a previous injection may elute very late in a subsequent run, appearing as a ghost peak. Ensure your gradient method includes a high-organic wash step at the end to clean the column after each run.
Caption: A systematic process to identify the source of ghost peaks.
Problem: My peptide peak is broad and poorly resolved from impurities.
Poor resolution prevents accurate quantification of purity. Several factors can be adjusted to improve the separation between the main peptide peak and nearby impurities.
Answer: Improving resolution involves optimizing the parameters that affect the interaction between the peptides and the stationary phase.
-
Decrease the Gradient Slope : This is one of the most effective ways to improve the resolution of complex peptide mixtures. A shallower gradient (e.g., decreasing from 2% B/minute to 0.5% B/minute) increases the time peptides spend interacting with the stationary phase, allowing for better separation.[7]
-
Increase Column Temperature : Raising the temperature reduces mobile phase viscosity and can improve mass transfer, often leading to sharper peaks and better resolution. However, the effect is peptide-dependent, so it should be tested empirically.[5][8]
-
Optimize Flow Rate : There is an optimal flow rate that provides the best peak capacity. For a given gradient time, both very low and very high flow rates can decrease resolution. Experiment with slightly lower or higher flow rates (e.g., 0.8 mL/min to 1.2 mL/min) to find the sweet spot for your separation.[8]
-
Change the Stationary Phase or Mobile Phase Modifier : If optimization of the above parameters is insufficient, a more significant change may be needed. Switching to a column with a different stationary phase (e.g., C8, or a different C18 chemistry) can alter selectivity. Similarly, changing the mobile phase modifier from TFA to FA can significantly change the elution profile and may resolve co-eluting peaks.[3]
Caption: A step-by-step guide to improving HPLC peak resolution.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. agilent.com [agilent.com]
- 4. ymcamerica.com [ymcamerica.com]
- 5. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. hplc.eu [hplc.eu]
- 8. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. How is the purity of peptides calculated?|whpeptide [note.com]
- 12. tidelabs.co.uk [tidelabs.co.uk]
- 13. hplc.eu [hplc.eu]
- 14. realab.ua [realab.ua]
Avoiding off-target cleavage with T-F-Q-A-Y-P-L-R-E-A substrate
Welcome to the technical support center for the T-F-Q-A-Y-P-L-R-E-A substrate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals. Our focus is to help you minimize off-target cleavage and ensure the accuracy of your results when working with this substrate and its target protease.
For the purposes of this guide, we will refer to the primary enzyme that cleaves the this compound substrate as Target-Specific Protease-1 (TSP-1) , a hypothetical serine protease with a primary cleavage site C-terminal to the leucine residue (L).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target cleavage with the this compound substrate?
A1: Off-target cleavage typically arises from a loss of enzyme specificity. The most common causes include:
-
High Enzyme Concentration: Excess TSP-1 can lead to the cleavage of secondary sites that have lower sequence similarity to the primary target.[1]
-
Prolonged Incubation Time: Allowing the reaction to proceed for too long can enable the enzyme to act on suboptimal cleavage sites.[2]
-
Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the presence of certain additives can alter the enzyme's conformation and reduce its specificity.[3]
-
Contaminating Proteases: The enzyme preparation may contain other proteases that cleave the substrate at different positions.
Q2: My cleavage reaction is very slow or shows no product. What are the possible reasons?
A2: Several factors can lead to low or no cleavage activity:
-
Incorrect Buffer/pH: TSP-1, like most serine proteases, has an optimal pH range for activity. Significant deviations can inactivate the enzyme.
-
Enzyme Inactivation: The enzyme may have been inactivated by improper storage, repeated freeze-thaw cycles, or the presence of protease inhibitors in your sample preparation.
-
Substrate Issues: The peptide substrate may have degraded or may contain modifications that block the cleavage site.
-
Insufficient Enzyme Concentration: The amount of TSP-1 may be too low relative to the substrate concentration.
Q3: How can I confirm that the cleavage I'm observing is from my target protease and not a contaminant?
A3: To verify the source of proteolytic activity, you should run parallel control experiments:
-
Use a Specific Inhibitor: Include a known inhibitor of serine proteases (like PMSF or AEBSF) in a control reaction. A significant reduction in cleavage confirms that a serine protease is responsible.[1]
-
Heat-Inactivated Enzyme: A control reaction with heat-inactivated TSP-1 should show no cleavage. Any observed activity would point to a non-enzymatic or contaminating source.
-
Mass Spectrometry Analysis: Analyze the cleavage products via mass spectrometry to confirm that the fragments correspond to the expected cleavage at the T-F-Q-A-Y-P-L | R-E-A site.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with the this compound substrate.
Problem 1: High level of off-target cleavage detected.
| Possible Cause | Recommended Solution |
| Enzyme concentration is too high. | Decrease the TSP-1 concentration in a stepwise manner (e.g., 2-fold, 5-fold, 10-fold dilutions) to find the optimal enzyme-to-substrate ratio. |
| Incubation time is too long. | Perform a time-course experiment (e.g., sample at 15 min, 30 min, 1 hr, 4 hr, overnight) to determine the shortest time required for sufficient on-target cleavage.[1] |
| Suboptimal reaction buffer. | Ensure the pH of your reaction buffer is optimal for TSP-1 (typically pH 7.5-8.5 for serine proteases). Test a range of buffer conditions if the optimum is unknown. |
| Presence of contaminating proteases. | Use a highly purified TSP-1 preparation. If contamination is suspected, purify your enzyme further using affinity or size-exclusion chromatography. |
Problem 2: Low or no on-target cleavage.
| Possible Cause | Recommended Solution |
| Inactive enzyme. | Verify enzyme activity using a standard colorimetric or fluorogenic substrate for serine proteases. Ensure proper storage at -20°C or -80°C in a suitable buffer. |
| Presence of inhibitors. | Dialyze your substrate or enzyme preparation against the reaction buffer to remove potential inhibitors like EDTA or other metal chelators if your protease requires divalent cations, or high salt concentrations.[4] |
| Cleavage site is inaccessible. | If the peptide is part of a larger fusion protein, the cleavage site may be sterically hindered. Consider adding a flexible linker sequence on either side of the recognition site. |
| Incorrect assay setup. | Double-check all reagent concentrations and ensure the reaction is incubated at the optimal temperature for TSP-1 (often 30°C or 37°C).[4] |
Quantitative Data Summary
The following tables provide representative kinetic and inhibition data for serine proteases, which can be used as a benchmark for characterizing TSP-1.
Table 1: Example Michaelis-Menten Kinetic Parameters
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | TSP-1 (Hypothetical) | 150 | 10 | 6.7 x 10⁴ |
| N-Benzoyl-L-Arg-pNA | Trypsin | 63 | 4.5 | 7.1 x 10⁴ |
| Casein | Serine Protease (Geobacillus) | 980 | 140 | 1.5 x 10⁵ |
Data is illustrative and sourced from literature on well-characterized serine proteases.[5][6]
Table 2: Example Inhibition Constants (Ki) for Serine Protease Inhibitors
| Inhibitor | Target Protease | Ki (nM) | Inhibition Type |
| AEBSF | Trypsin | 200,000 | Irreversible |
| Aprotinin | Trypsin | 0.06 | Competitive |
| Leupeptin | Trypsin | 35 | Reversible Covalent |
| Mupain-1-16 (Engineered Peptide) | Plasma Kallikrein | 10 | Competitive |
Data is illustrative and sourced from literature.[7][8]
Diagrams and Visualizations
Hypothetical Signaling Pathway
This diagram illustrates a potential signaling pathway where TSP-1 cleaves a membrane-bound precursor protein, releasing a peptide fragment derived from the this compound sequence, which then acts as a ligand to initiate a downstream cellular response.
Caption: Hypothetical TSP-1 signaling pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve issues with your cleavage assay.
Caption: Troubleshooting logic for cleavage assays.
Experimental Workflow for Off-Target Analysis
This diagram outlines the experimental process for quantifying on-target versus off-target cleavage of the this compound substrate.
Caption: Workflow for analyzing cleavage specificity.
Key Experimental Protocols
Protocol 1: In Vitro Cleavage Assay and HPLC Analysis
This protocol is designed to assess the extent and specificity of substrate cleavage.
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
TSP-1 Stock: 1 mg/mL TSP-1 in 20 mM Tris-HCl, pH 7.5, 50% glycerol. Store at -20°C.
-
Substrate Stock: 10 mM this compound in DMSO. Store at -20°C.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a 100 µL reaction mixture.
-
Add 88 µL of Reaction Buffer.
-
Add 10 µL of 1 mM Substrate (for a final concentration of 100 µM).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 2 µL of 10 µg/mL TSP-1 (for a final concentration of 200 ng/mL). Mix gently.
-
-
Incubation and Time Points:
-
Incubate the reaction at 37°C.
-
For a time-course analysis, prepare multiple reactions and stop them at different times (e.g., 0, 15, 30, 60, and 120 minutes) by adding 10 µL of Quenching Solution.
-
-
HPLC Analysis:
-
Inject 50 µL of the quenched reaction onto a C18 reverse-phase HPLC column.[9][10]
-
Use a standard gradient of water/acetonitrile with 0.1% TFA. For example, a linear gradient from 5% to 65% acetonitrile over 30 minutes.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Collect peaks corresponding to the uncleaved substrate and cleavage products for subsequent mass spectrometry analysis to confirm their identities.[11]
-
Protocol 2: FRET-Based Kinetic Assay
This protocol uses a Förster Resonance Energy Transfer (FRET) substrate for real-time kinetic analysis. A custom FRET substrate would be synthesized, e.g., Abz-T-F-Q-A-Y-P-L-R(Dnp)-E-A, where Abz is the fluorophore and Dnp is the quencher. Cleavage at the L-R bond separates the pair, leading to an increase in fluorescence.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5.
-
FRET Substrate Stock: 1 mM in DMSO.
-
TSP-1 Working Solution: Serially dilute TSP-1 stock in Assay Buffer to the desired final concentration (e.g., 10 nM).
-
-
Assay Procedure:
-
Perform the assay in a 96-well black plate.[12]
-
To each well, add Assay Buffer and varying concentrations of the FRET substrate (e.g., from 0 to 200 µM) to a final volume of 90 µL.
-
Place the plate in a fluorescence plate reader pre-heated to 37°C. Set the excitation wavelength to ~320 nm and the emission wavelength to ~420 nm for the Abz/Dnp pair.[13][14]
-
Initiate the reaction by adding 10 µL of the TSP-1 working solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes).[15]
-
-
Data Analysis:
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. neb.com [neb.com]
- 5. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Peptide cleavage assays and HPLC analysis [bio-protocol.org]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel FRET peptide assay reveals efficient Helicobacter pylori HtrA inhibition through zinc and copper binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Quantitative FRET Assay for the Upstream Cleavage Activity of the Integral Membrane Proteases Human ZMPSTE24 and Yeast Ste24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide cleavage assays [bio-protocol.org]
- 16. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
Validation & Comparative
A Comparative Guide to Protease Substrates: An Illustrative Analysis Using TEV Protease
Disclaimer: The initially requested peptide sequence, T-F-Q-A-Y-P-L-R-E-A, is not a recognized protease substrate in publicly available scientific literature. Therefore, this guide provides an illustrative comparison using a well-characterized enzyme, the Tobacco Etch Virus (TEV) protease, and its known substrates. This example is intended to serve as a template for researchers and drug development professionals on how to structure and present comparative data for protease substrates.
The TEV protease is a highly specific cysteine protease frequently utilized in biotechnology to remove affinity tags from recombinant proteins.[1][2] Its stringent specificity for a seven-amino-acid consensus sequence makes it an excellent model for demonstrating substrate comparison.[1][3][4]
Data Presentation: Performance of TEV Protease on Various Substrates
The catalytic efficiency of TEV protease is highly dependent on the amino acid sequence of its substrate. While the canonical sequence is ENLYFQG/S, the protease exhibits some flexibility, which impacts kinetic parameters. Below is a summary of quantitative data comparing the performance of TEV protease on its canonical substrate and several variants.
| Substrate Sequence (P6 to P1') | Enzyme Variant | K_m_ (μM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Notes |
| E-N-L-Y-F-Q-S | Wild-Type | 69 | 0.16 | 2,318 | Canonical substrate, baseline for comparison.[5] |
| E-N-L-Y-F-Q-G | Wild-Type | ~5.7 | ~0.0009 | ~159 | While Glycine is a common P1' residue, Serine is often preferred for higher turnover.[6] |
| T-E-N-L-Y-F-Q-S | S219V Mutant | 110 | 0.13 | 1,181 | The S219V mutation prevents autolysis of the protease, enhancing its stability.[7] |
| T-E-N-L-Y-F-E-S | S219P Mutant | 1930 | 0.006 | 3.14 | Substitution at the P1 position (Q to E) significantly reduces cleavage efficiency.[7] |
| T-E-N-L-Y-F-H-S | S219P Mutant | 640 | 0.005 | 7.55 | Histidine at P1 is poorly tolerated compared to Glutamine.[7] |
| H-P-L-V-G-H-M | Evolved Variant (L2F) | - | - | ~335 | An example of an evolved TEV protease that recognizes a non-canonical human IL-23 sequence.[8] |
Kinetic parameters can vary based on experimental conditions, buffer composition, and the specific fusion protein context.
Experimental Protocols
Key Experiment: In Vitro Cleavage of a Fusion Protein by TEV Protease
This protocol describes a standard procedure to assess the cleavage efficiency of a TEV protease substrate, typically a fusion protein with an affinity tag (e.g., His-tag, MBP-tag) separated from the protein of interest by a TEV recognition site.
1. Materials and Reagents:
-
Purified fusion protein containing a TEV cleavage site (concentrated to at least 0.5 mg/mL).
-
Recombinant TEV Protease (e.g., with a His-tag for easy removal).[1][9]
-
20X TEV Protease Reaction Buffer: 1 M Tris-HCl (pH 8.0), 10 mM EDTA.[10]
-
100 mM DTT (Dithiothreitol).[11]
-
Deionized water.
-
2X SDS-PAGE Loading Buffer: 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 1.4 M β-mercaptoethanol, 0.01% bromophenol blue.[10]
-
SDS-PAGE gels, running buffer, and staining solution (e.g., Coomassie Brilliant Blue).
2. Experimental Procedure:
a. Pilot Reaction Setup: To optimize cleavage conditions, it is recommended to first perform a small-scale pilot experiment.[9]
-
In a microcentrifuge tube, prepare the reaction mixture. For a 50 µL total reaction:
-
15 µg of fusion protein.
-
5 µL of 10X TEV Protease Reaction Buffer (final concentration 1X).
-
Add deionized water to bring the volume to 49 µL.
-
-
Add 0.5 µL of 100 mM DTT (final concentration 1 mM).[9]
-
Initiate the reaction by adding 1 µL of TEV Protease (typically 10 units). A general rule is a 1:100 to 1:25 weight ratio of TEV protease to substrate protein.[3]
-
Prepare a negative control reaction without the TEV Protease.[9]
-
Mix gently and centrifuge briefly to collect the contents.
b. Incubation:
-
Incubate the reaction and control tubes. The optimal temperature for TEV protease is 30°C.[10][11] However, for heat-labile proteins, incubation at 4°C overnight is recommended.[3][10]
-
Remove 10 µL aliquots from the reaction tube at various time points (e.g., 1, 2, 4, and 8 hours) to analyze the cleavage progress.[10][11]
c. Analysis of Cleavage Products:
-
Stop the reaction for each aliquot by adding 10 µL of 2X SDS-PAGE loading buffer.
-
Heat the samples at 95-100°C for 5 minutes.[10]
-
Load the samples onto an SDS-PAGE gel, including the uncleaved control and a molecular weight marker.
-
Run the gel and stain with Coomassie Brilliant Blue to visualize the protein bands.
-
Cleavage efficiency is determined by observing the disappearance of the full-length fusion protein band and the appearance of the cleaved affinity tag and the protein of interest.[10][12] Densitometry can be used for a more quantitative analysis.[12]
d. Scale-up and Removal of TEV Protease:
-
Once optimal conditions are determined, the reaction can be scaled up linearly.[9]
-
After cleavage, the His-tagged TEV protease and the cleaved His-tagged affinity tag can be removed by passing the reaction mixture through a nickel-affinity resin column. The untagged protein of interest will be in the flow-through.[9][13]
Visualizations
Experimental Workflow for Fusion Protein Cleavage
The following diagram illustrates the typical workflow for using TEV protease to remove an affinity tag from a recombinant protein, a common application in protein biochemistry and drug development.
Caption: Workflow for affinity tag removal using TEV protease.
Logical Relationship of Substrate Specificity and Cleavage
This diagram shows the logical flow of how substrate sequence characteristics determine the outcome of a protease reaction.
Caption: Determinants of protease cleavage efficiency.
References
- 1. protocols.io [protocols.io]
- 2. TEV protease - Wikipedia [en.wikipedia.org]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. Removal of Affinity Tags with TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Mutation-Induced Effects on the Catalytic Function of TEV Protease: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tobacco etch virus (TEV) protease with multiple mutations to improve solubility and reduce self‐cleavage exhibits enhanced enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Proteolytic Susceptibility of T-F-Q-A-Y-P-L-R-E-A: A Comparative Guide to Cross-Reactivity with Cellular Proteases
For researchers, scientists, and drug development professionals, understanding the specificity of peptide substrates is paramount. This guide provides a comprehensive comparison of the cleavage of the synthetic peptide T-F-Q-A-Y-P-L-R-E-A by its target retroviral protease and its potential cross-reactivity with endogenous cellular proteases.
The decapeptide this compound has been identified as a substrate for the retroviral protease from Avian Sarcoma-Leukosis Virus (ASLV). This guide delves into the specifics of this interaction and explores the likelihood of off-target cleavage by host cell enzymes, a critical consideration in the development of antiviral therapeutics and diagnostic tools.
Performance Comparison: Retroviral vs. Cellular Proteases
The primary interaction of interest is the cleavage of this compound by the ASLV protease. However, the unique Tyr-Pro scissile bond within this peptide raises the possibility of recognition and cleavage by cellular proteases, particularly those with a propensity for proline-rich sequences. This section compares the known or predicted activities of ASLV protease with two major classes of cellular proteases: Prolyl Oligopeptidases (POPs) and Matrix Metalloproteinases (MMPs).
| Feature | Avian Sarcoma-Leukosis Virus (ASLV) Protease | Prolyl Oligopeptidases (POPs) | Matrix Metalloproteinases (MMPs) |
| Primary Cleavage Site | Tyr-Pro | Post-Proline (X-Pro↓) | Variable, often involving Pro at P3 |
| Substrate Size Preference | Cleaves within larger polyproteins | Prefers peptides < 30 amino acids[1] | Cleaves proteins and peptides |
| Known this compound Cleavage | Yes, at Tyr-Pro[2] | Potential, but not confirmed | Possible, depends on specific MMP |
| Kinetic Parameters (kcat/Km) | Not precisely determined for this peptide; Km values for similar Tyr-Pro substrates are high[3] | Varies with substrate sequence | Varies widely among MMPs and substrates |
| Optimal pH | Acidic (around 5.5)[3][4] | Neutral to slightly alkaline | Neutral |
| Inhibitors | Retroviral protease inhibitors (e.g., pepstatin has little effect)[3] | Specific POP inhibitors (e.g., Z-Pro-Prolinal) | Broad-spectrum (e.g., EDTA) and specific MMP inhibitors |
Experimental Methodologies
To empirically determine the cross-reactivity of this compound, a series of in vitro protease assays can be employed. The following protocols outline two common and effective methods.
Experimental Protocol 1: HPLC-Based Cleavage Assay
This method provides a quantitative measure of peptide cleavage by separating the intact substrate from its cleavage products.
1. Reaction Setup:
-
Prepare a stock solution of the peptide this compound in a suitable buffer (e.g., 50 mM MES, pH 5.5 for ASLV protease; Tris-based buffers for cellular proteases).
-
Prepare solutions of the purified proteases (ASLV protease, POP, and a representative MMP) at a known concentration.
2. Cleavage Reaction:
-
Incubate the peptide substrate with each protease separately at their respective optimal temperatures and pH for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
A control reaction with the peptide alone should be included to assess substrate stability.
3. Reaction Quenching:
-
Stop the reaction at each time point by adding a quenching agent, such as trifluoroacetic acid (TFA) or by heat inactivation.
4. HPLC Analysis:
-
Analyze the reaction mixtures using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Monitor the elution of the peptide and its fragments by absorbance at 214 or 220 nm.
5. Data Analysis:
-
Quantify the peak areas corresponding to the intact peptide and its cleavage products.
-
Calculate the rate of substrate depletion and product formation to determine initial reaction velocities.
-
Varying the substrate concentration will allow for the determination of Michaelis-Menten kinetic parameters (Km and kcat).
Experimental Protocol 2: FRET-Based Cleavage Assay
This method offers a continuous, real-time measurement of protease activity.
1. Substrate Design and Synthesis:
-
Synthesize a modified version of the this compound peptide incorporating a Förster Resonance Energy Transfer (FRET) pair.
-
A fluorescent donor (e.g., EDANS) is attached to one end of the peptide, and a quencher (e.g., DABCYL) to the other.
2. Reaction Setup:
-
In a microplate format, add the FRET-labeled peptide to buffer solutions optimized for each protease.
-
Add the respective proteases to initiate the cleavage reaction.
3. Fluorescence Measurement:
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. Cleavage of the peptide separates the donor and quencher, resulting in an increase in the donor's fluorescence emission.
4. Data Analysis:
-
The initial rate of fluorescence increase is proportional to the rate of peptide cleavage.
-
Kinetic parameters can be determined by measuring the reaction rates at different substrate concentrations.
Visualizing the Process
To further clarify the experimental approach and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing protease cross-reactivity.
Caption: Logical relationship of peptide cleavage by viral and cellular proteases.
Conclusion
While this compound is a known substrate for the ASLV protease, its Tyr-Pro cleavage site presents a potential for off-target effects by cellular proteases like POPs and MMPs. The provided experimental protocols offer a robust framework for quantifying this potential cross-reactivity. Understanding the specificity of this and similar peptide substrates is a critical step in the development of safe and effective antiviral agents and in ensuring the accuracy of protease-based diagnostic assays. Further studies are warranted to definitively characterize the interaction of this peptide with a broader range of cellular proteases.
References
- 1. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hunting for peptide substrates of prolyl oligopeptidase: classical versus non-classical bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avian retroviral protease and cellular aspartic proteases are distinguished by activities on peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity studies on retroviral proteinase from myeloblastosis-associated virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to T-F-Q-A-Y-P-L-R-E-A and Internally Quenched Fluorescent Substrates for Protease Activity Assays
For researchers and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible results. This guide provides a detailed comparison between a specific fluorescent peptide substrate, T-F-Q-A-Y-P-L-R-E-A, and the broader class of internally quenched fluorescent (IQF) substrates. This comparison is intended to assist in the selection of the most suitable reagent for specific research applications.
Introduction to Fluorescent Protease Substrates
The activity of proteases, enzymes that catalyze the breakdown of proteins, is frequently measured using synthetic peptides that have been modified with a fluorophore and a quencher. These substrates are designed to be non-fluorescent or minimally fluorescent in their intact state. Upon cleavage by a specific protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be monitored in real-time.[1][2]
This compound represents a specific amino acid sequence designed to be recognized and cleaved by a particular protease. The 'T', 'F', 'Q', 'A', 'Y', 'P', 'L', 'R', 'E', and 'A' are single-letter codes for the amino acids Threonine, Phenylalanine, Glutamine, Alanine, Tyrosine, Proline, Leucine, Arginine, Glutamic Acid, and Alanine, respectively. While the specific fluorophore and quencher moieties for this peptide are not explicitly defined in publicly available literature, it functions based on the principle of Fluorescence Resonance Energy Transfer (FRET).
Internally Quenched Fluorescent (IQF) Substrates , also known as FRET substrates, are a general class of reagents that utilize the FRET phenomenon to detect protease activity.[2][3] In a typical IQF substrate, a donor fluorophore and an acceptor molecule (quencher) are attached to the peptide sequence.[4] When the substrate is intact, the close proximity of the donor and acceptor allows for the non-radiative transfer of energy from the donor to the acceptor, thus quenching the donor's fluorescence.[5] Enzymatic cleavage of the peptide separates the donor and acceptor, disrupting FRET and leading to an increase in the donor's fluorescence emission.[1][6]
Principle of Detection: FRET-Based Protease Assays
The underlying mechanism for both this compound and other IQF substrates is Förster Resonance Energy Transfer (FRET). This process involves the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor molecule.[5] The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor.
Caption: Mechanism of an internally quenched fluorescent substrate.
Comparative Analysis
The primary distinction between this compound and general IQF substrates lies in the specificity of the peptide sequence. This compound is designed for a specific protease, while the term "IQF substrate" encompasses a wide array of peptide sequences, fluorophores, and quenchers tailored for various enzymes.
| Feature | This compound (Hypothetical) | General Internally Quenched Fluorescent (IQF) Substrates |
| Specificity | High, designed for a specific protease. | Variable, can be designed for specific proteases or for broad-spectrum activity. |
| Peptide Sequence | Fixed: this compound | Customizable to target different proteases.[7] |
| Fluorophore/Quencher | A specific, optimized pair. | Wide variety of pairs available (e.g., Edans/Dabcyl, Abz/Tyr(NO2)).[2][8] |
| Application | Targeted studies of a specific protease's activity and inhibition. | High-throughput screening, general protease activity profiling, and specific enzyme studies.[1] |
| Kinetic Parameters | Provides specific Km and kcat values for the target enzyme. | Kinetic parameters (Km, kcat) vary depending on the peptide sequence and the enzyme.[4][8] |
| Potential for Off-Target Cleavage | Low, due to high sequence specificity. | Can be higher for substrates with less specific sequences. |
Experimental Protocol: Protease Activity Assay Using an IQF Substrate
This protocol provides a general framework for measuring protease activity using a fluorescent substrate. Specific parameters such as buffer composition, substrate concentration, and incubation time should be optimized for each enzyme and substrate pair.
Materials:
-
Purified protease of interest
-
IQF substrate stock solution (e.g., in DMSO)
-
Assay buffer (optimized for the specific protease)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, add the assay buffer.
-
Add the enzyme: Add the purified protease to the designated wells. Include a negative control with buffer only.
-
Initiate the reaction: Add the IQF substrate to all wells to a final concentration typically at or below the Km value.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Protect the plate from light.
-
Measure fluorescence: Monitor the increase in fluorescence intensity over time using a fluorescence microplate reader. The excitation and emission wavelengths should be set according to the specific fluorophore used.
-
Data analysis: Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot. The enzyme activity can then be determined.
Caption: General workflow for a protease activity assay.
Signaling Pathway: Protease Activation and Substrate Cleavage
Many proteases are synthesized as inactive zymogens and require proteolytic cleavage for activation. Once activated, the protease can cleave its specific substrates.
Caption: A simplified protease activation and substrate cleavage pathway.
Conclusion
The choice between a highly specific peptide substrate like this compound and a more general IQF substrate depends on the research objective. For detailed kinetic studies of a single, well-characterized protease, a specific, custom-synthesized substrate is often the preferred choice due to its high specificity and optimized performance. In contrast, for high-throughput screening of compound libraries or for profiling the activity of multiple proteases, a panel of IQF substrates with varying specificities may be more appropriate. Ultimately, a thorough understanding of the principles of FRET-based assays and the specific characteristics of the enzyme under investigation will guide the researcher to the most suitable substrate for their needs.
References
- 1. listlabs.com [listlabs.com]
- 2. Quenched Fluorescent Peptides – ProteoGenix [us.proteogenix.science]
- 3. researchgate.net [researchgate.net]
- 4. An Internally Quenched Fluorescent Peptide Substrate for Protealysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 7. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Showdown: Unmasking the Impact of Mutations on Caspase-7 Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive kinetic comparison of wild-type human caspase-7 with several of its mutant forms, acting on the fluorogenic peptide substrate Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC). This analysis is critical for understanding the structure-function relationships of this key apoptotic enzyme and for the development of targeted therapeutics.
Executive Summary
Caspase-7, a key executioner caspase in the apoptotic pathway, is a highly specific protease that cleaves substrates after an aspartic acid residue. Its activity is tightly regulated, and mutations can significantly alter its catalytic efficiency and substrate specificity. This guide presents a compilation of kinetic data (Km, kcat, and kcat/Km) for wild-type caspase-7 and a selection of its mutants. Detailed experimental protocols for enzyme expression, purification, and kinetic analysis are provided to enable researchers to reproduce and expand upon these findings. Visual diagrams illustrating the experimental workflow and the impact of mutations on kinetic parameters offer a clear and concise overview of the presented data.
Kinetic Parameters: A Head-to-Head Comparison
The following table summarizes the Michaelis-Menten kinetic constants for the cleavage of the fluorogenic substrate Ac-DEVD-AFC by wild-type and various mutant forms of human caspase-7. The data highlights how specific amino acid substitutions can modulate the enzyme's affinity for the substrate (Km), its turnover rate (kcat), and its overall catalytic efficiency (kcat/Km).
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Wild-Type Caspase-7 | Ac-DEVD-AFC | 12.8 ± 0.9 | 2.7 ± 0.2 | 2.1 x 10⁵ | [1] |
| Caspase-7 IQAA/DEVD | Ac-DEVD-AFC | 15.2 ± 1.2 | 0.27 ± 0.02 | 1.8 x 10⁴ | [1] |
| Caspase-7 IQAA/LETD | Ac-DEVD-AFC | N/D | N/D | 4.8 x 10³ | [1] |
| Caspase-7 IQAA/LEHD | Ac-DEVD-AFC | N/D | N/D | 3.3 x 10³ | [1] |
| esCasp-7 V1 | Ac-DEVD-AMC | 16 ± 2 | 0.45 ± 0.02 | 2.8 x 10⁴ | [2] |
| esCasp-7 V2 | Ac-DEVD-AMC | 18 ± 2 | 0.21 ± 0.01 | 1.2 x 10⁴ | [2] |
| esCasp-7 V3 | Ac-DEVD-AMC | 25 ± 3 | 0.09 ± 0.01 | 3.6 x 10³ | [2] |
| esCasp-7 V4 | Ac-DEVD-AMC | 30 ± 4 | 0.04 ± 0.01 | 1.3 x 10³ | [2] |
N/D: Not determined as the enzyme did not display Michaelis-Menten behavior under the tested conditions. For these, kcat/Km was determined using pseudo-first order kinetics.[1]
Experimental Protocols
I. Expression and Purification of Recombinant Human Caspase-7 and Mutants
This protocol outlines the steps for producing and purifying recombinant human caspase-7 and its mutants in E. coli.
A. Materials:
-
pET expression vector containing the human procaspase-7 cDNA (wild-type or mutant)
-
E. coli BL21(DE3)pLysS competent cells
-
Luria-Bertani (LB) broth and agar plates containing appropriate antibiotics (e.g., ampicillin and chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, 1 mM EDTA
-
Ni-NTA agarose resin
-
Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, 20 mM imidazole
-
Elution Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, 250 mM imidazole
-
Dialysis Buffer: 20 mM PIPES, pH 7.2, 200 mM NaCl, 20% (w/v) sucrose, 0.2% (w/v) CHAPS, 2 mM EDTA, 20 mM DTT
B. Procedure:
-
Transform the pET-procaspase-7 plasmid into E. coli BL21(DE3)pLysS competent cells and select for positive colonies on LB agar plates with appropriate antibiotics.
-
Inoculate a single colony into 50 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate 1 L of LB broth with antibiotics and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged procaspase-7 with Elution Buffer.
-
To activate the caspase, the pro-enzyme can be auto-activated by dialysis against a buffer that promotes auto-processing, or by incubation with an active initiator caspase (e.g., caspase-9).
-
Dialyze the purified and activated caspase-7 against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified enzyme and store at -80°C.
II. Kinetic Assay for Caspase-7 Activity
This protocol describes a continuous fluorometric assay to determine the kinetic parameters of caspase-7 and its mutants.
A. Materials:
-
Purified wild-type and mutant caspase-7 enzymes
-
Fluorogenic substrate: Ac-DEVD-AFC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) or Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
Assay Buffer: 20 mM PIPES, pH 7.2, 200 mM NaCl, 20% (w/v) sucrose, 0.2% (w/v) CHAPS, 2 mM EDTA, 20 mM DTT
-
96-well black microplate
-
Fluorometric microplate reader with excitation and emission wavelengths set appropriately for the chosen fluorophore (e.g., Ex: 400 nm, Em: 505 nm for AFC; Ex: 360 nm, Em: 460 nm for AMC)
B. Procedure:
-
Prepare a series of substrate dilutions in Assay Buffer. The final concentrations should typically range from 0.1 to 10 times the expected Km value.
-
Pipette 50 µL of each substrate dilution into the wells of a 96-well black microplate.
-
Add 50 µL of Assay Buffer to control wells (no enzyme).
-
Initiate the reaction by adding 50 µL of a pre-diluted enzyme solution (e.g., 1-10 nM final concentration) to each well.
-
Immediately place the plate in the pre-warmed (37°C) microplate reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes). The readings should be in the linear range of the instrument.
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of the product using a standard curve generated with the free fluorophore (AFC or AMC).
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis software (e.g., GraphPad Prism).
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
Visualizing the Process and Impact
To better understand the experimental process and the implications of the kinetic data, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis of caspase-7.
Caption: Impact of mutations on caspase-7 kinetic parameters.
References
Benchmarking a Novel Peptide-Based Kinase Assay Against Established Methods
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel kinase assays is crucial for advancing drug discovery and understanding cellular signaling. This guide provides a comprehensive comparison of a novel peptide-based kinase assay, utilizing the substrate peptide T-F-Q-A-Y-P-L-R-E-A, against established methodologies for measuring kinase activity. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to evaluate the performance and suitability of this new assay for their specific research needs.
Introduction to Kinase Assays
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes.[1] Their dysregulation is often implicated in diseases such as cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[1] Kinase assays are indispensable tools for identifying and characterizing kinase inhibitors, as well as for studying kinase function.[2] These assays measure the catalytic activity of a kinase, which involves the transfer of a phosphate group from ATP to a substrate, which can be a protein or a peptide.[2]
A variety of methods are available to detect kinase activity, each with its own set of advantages and limitations.[1][3] This guide will focus on comparing a novel assay utilizing the this compound peptide substrate with established techniques, including radiometric assays, fluorescence-based assays, and luminescence-based assays.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of the this compound peptide assay in comparison to established kinase assay methods.
| Parameter | This compound Peptide Assay (Hypothetical) | Radiometric Assay | Fluorescence Polarization (FP) Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay | Luminescence-Based Assay (e.g., ADP-Glo™) |
| Principle | Measures phosphorylation of the this compound peptide | Measures incorporation of radiolabeled phosphate (³²P or ³³P) into a substrate[1][3] | Measures the change in polarization of fluorescently labeled substrate upon phosphorylation[3] | Measures the energy transfer between a donor and an acceptor fluorophore upon substrate phosphorylation[3] | Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction |
| Sensitivity | High (pM to nM range) | Very High (fM to pM range)[3] | Moderate (nM range) | High (pM to nM range)[3] | High (nM range)[4] |
| Throughput | High (384-well, 1536-well) | Low to Medium | High (384-well, 1536-well) | High (384-well, 1536-well) | High (384-well, 1536-well) |
| Cost per Well | Low to Moderate | High | Moderate | High | Moderate to High |
| Reagent Stability | High | Low (due to radiolabel decay) | High | High | Moderate |
| Safety Concerns | Minimal | Significant (radioisotope handling) | Minimal | Minimal | Minimal |
| Interference | Low potential for compound autofluorescence interference | Low | High potential for compound autofluorescence/quenching | High potential for compound autofluorescence/quenching | Low potential for compound light scattering |
| Ease of Use | Simple (mix-and-read) | Complex (requires specialized handling and disposal)[3] | Simple (mix-and-read) | Simple (mix-and-read) | Simple (two-step addition) |
Experimental Protocols
This compound Peptide Kinase Assay (Hypothetical Homogeneous Assay)
This protocol describes a generic, non-radioactive, homogeneous assay format, such as one based on fluorescence or luminescence detection.
Materials:
-
Kinase of interest
-
This compound peptide substrate (labeled with a detectable tag, e.g., biotin or a fluorophore)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Detection reagent (e.g., antibody-based detection system for phosphorylated peptide)
-
Stop solution (e.g., EDTA)
-
Microplate reader
Procedure:
-
Prepare the kinase reaction mixture by adding the kinase, this compound peptide substrate, and kinase reaction buffer to the wells of a microplate.
-
To initiate the kinase reaction, add ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for the recommended time to allow the detection signal to develop.
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Calculate kinase activity based on the signal intensity.
Established Method: Radiometric Kinase Assay
This protocol outlines the traditional method for measuring kinase activity using a radiolabeled ATP.[3]
Materials:
-
Kinase of interest
-
Substrate (protein or peptide)
-
Kinase reaction buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer in a microcentrifuge tube.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at the optimal temperature for the desired time.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane.
-
Wash the paper/membrane multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Place the washed paper/membrane into a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Quantify kinase activity based on the amount of incorporated radiolabel.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate a generic kinase signaling cascade, the experimental workflow of the this compound peptide assay, and a representative established method, the TR-FRET assay.
Caption: A generic kinase signaling cascade.
Caption: Workflow for the this compound peptide assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 4. How do I measure kinase activity? | AAT Bioquest [aatbio.com]
Specificity of T-F-Q-A-Y-P-L-R-E-A for different retroviral protease subtypes
For Researchers, Scientists, and Drug Development Professionals
Retroviral proteases are essential enzymes for the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins.[1] Understanding their substrate specificity is crucial for the design of effective antiretroviral inhibitors.[2] The specificity of these proteases is determined by the amino acid residues occupying the positions flanking the scissile bond of the substrate peptide. These positions are denoted as Pn...P2-P1-P1'-P2'...Pn', which bind to corresponding subsites (Sn...S2-S1-S1'-S2'...Sn') in the active site of the protease.
Comparative Substrate Specificity of Retroviral Proteases
The substrate specificities of HIV-1, HIV-2, and SIV proteases exhibit both similarities and critical differences. These nuances are vital for the development of broad-spectrum inhibitors as well as for understanding the mechanisms of drug resistance. The following table summarizes the preferred amino acid residues at each subsite for these three key retroviral proteases.
| Subsite | HIV-1 Protease | HIV-2 Protease | SIV Protease | Key Characteristics & Implications |
| S4 | Small, hydrophobic (e.g., Ala, Val) | Similar to HIV-1 | Similar to HIV-1 | Contributes to overall binding affinity. |
| S3 | Large, hydrophobic (e.g., Leu, Ile, Phe) | Similar to HIV-1 | Similar to HIV-1 | Important for hydrophobic interactions. |
| S2 | Prefers Asn; also accepts Gln, Val, Ile | Prefers Val, Ile; less tolerant of Asn | Similar to HIV-2, prefers hydrophobic residues | A key determinant of specificity differences between HIV-1 and HIV-2/SIV.[3] The preference of HIV-1 protease for Asn at this position is a notable exception among many retroviral proteases.[3] |
| S1 | Large, hydrophobic (e.g., Tyr, Phe, Met) | Similar to HIV-1 | Similar to HIV-1 | The P1 residue is a major determinant of cleavage. |
| P1' | Pro, Leu, Ile, Val | Similar to HIV-1 | Similar to HIV-1 | The presence of Proline at this position is a unique feature of retroviral protease substrates.[4] |
| P2' | Val, Ile, Leu, Gln | Similar to HIV-1 | Similar to HIV-1 | Contributes significantly to the catalytic efficiency. |
| P3' | Ala, Val | Similar to HIV-1 | Similar to HIV-1 | Less stringent than other subsites but still influences binding. |
| P4' | Gln, Glu | Similar to HIV-1 | Similar to HIV-1 | Can be involved in hydrogen bonding interactions. |
Note: This table represents a generalized summary of preferences based on numerous studies. The optimal residue at each position can be influenced by the context of the entire substrate sequence.
Based on this information, a preliminary assessment of the peptide T-F-Q-A-Y-P-L-R-E-A can be made. The P1 Tyr and P1' Pro are generally well-tolerated by HIV-1, HIV-2, and SIV proteases. The P2 Ala is not the most preferred residue for any of the three but may be tolerated. The surrounding residues would also influence the overall binding and cleavage efficiency. To definitively determine the specificity, empirical testing is required.
Experimental Protocols
To facilitate the experimental determination of the cleavage specificity for the peptide this compound or any other peptide of interest, two widely used and robust methods are detailed below: a Fluorescence Resonance Energy Transfer (FRET)-based assay and a High-Performance Liquid Chromatography (HPLC)-based assay.
Protocol 1: FRET-Based Protease Cleavage Assay
This method offers a continuous, real-time measurement of protease activity and is suitable for high-throughput screening.
1. Principle: A synthetic peptide substrate is designed with a fluorescent donor (fluorophore) and a quencher molecule at its termini. In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the protease activity.[5]
2. Materials:
-
Recombinant retroviral protease (HIV-1, HIV-2, or SIV) of known concentration and purity.
-
Custom-synthesized FRET peptide substrate: e.g., Dabcyl-T-F-Q-A-Y-P-L-R-E-A-Edans.
-
Assay Buffer: Typically 50 mM Sodium Acetate, pH 4.7-5.5, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT. Buffer conditions should be optimized for each specific protease.
-
96-well black microplates.
-
Fluorescence microplate reader.
3. Procedure:
-
Prepare a stock solution of the FRET peptide substrate in DMSO.
-
Prepare serial dilutions of the protease in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the FRET substrate to each well.
-
Initiate the reaction by adding the protease dilutions to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair (e.g., Excitation: ~340 nm, Emission: ~490 nm for Edans/Dabcyl).
-
Monitor the increase in fluorescence intensity over time.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: HPLC-Based Protease Cleavage Assay
This method provides a direct measure of substrate cleavage by separating and quantifying the substrate and its cleavage products.
1. Principle: The peptide substrate is incubated with the protease for a defined period. The reaction is then stopped, and the mixture is analyzed by reverse-phase HPLC. The decrease in the substrate peak area and the increase in the product peak areas are used to quantify the extent of cleavage.[6]
2. Materials:
-
Recombinant retroviral protease (HIV-1, HIV-2, or SIV).
-
Synthetic peptide substrate (this compound).
-
Reaction Buffer: Similar to the FRET assay buffer, optimized for the specific protease.
-
Quenching Solution: e.g., 10% Trifluoroacetic Acid (TFA).
-
Reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Procedure:
-
Prepare a stock solution of the peptide substrate in an appropriate solvent (e.g., water or a small amount of DMSO).
-
Prepare a solution of the protease in the reaction buffer.
-
Initiate the reaction by mixing the substrate and protease solutions in a microcentrifuge tube. Incubate at a controlled temperature (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the quenched samples by reverse-phase HPLC. Use a gradient of Mobile Phase B to elute the substrate and its cleavage products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Identify the peaks corresponding to the intact substrate and the cleavage products based on their retention times (which can be confirmed by mass spectrometry).
-
Calculate the amount of substrate cleaved by integrating the peak areas.
-
Determine the initial reaction velocity and subsequently the kinetic parameters (Km and kcat) by performing the assay with varying substrate concentrations.
Visualizations
The following diagrams illustrate the generalized workflow for determining protease specificity and the conceptual relationship of substrate specificity.
References
- 1. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein [mdpi.com]
- 2. Kinetic characterization of the critical step in HIV-1 protease maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Preferences for a Critical Substrate Binding Subsite of Retroviral Proteases in Type 1 Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Protease Uses Bi-Specific S2/S2’ Subsites To Optimize Cleavage of Two Classes of Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the substrate specificity of viral protease VP4 by a FRET-based peptide library approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic cleavage and HPLC peptide mapping of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protease Activity Measurement: Spotlight on the BACE1 Substrate T-F-Q-A-Y-P-L-R-E-A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide substrate, T-F-Q-A-Y-P-L-R-E-A, as a standard for measuring the activity of the protease BACE1 (β-site amyloid precursor protein cleaving enzyme 1). BACE1 is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. Understanding its activity is paramount for the development of therapeutic inhibitors.
This document will objectively compare the use of fluorescence-quenched peptide substrates like this compound with alternative methods for measuring protease activity, supported by experimental data and detailed protocols.
Introduction to BACE1 and Protease Activity Assays
BACE1 is a transmembrane aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-β (Aβ) peptides. The accumulation of these peptides is a hallmark of Alzheimer's disease. Consequently, the accurate measurement of BACE1 activity is crucial for both basic research and drug discovery.
A variety of methods exist for quantifying protease activity. Among the most common are fluorescence-based assays utilizing synthetic peptide substrates. The peptide sequence this compound is designed to mimic the BACE1 cleavage site in APP, particularly the "Swedish" mutation which enhances cleavage. In a typical fluorescence-quenched assay format, this peptide is flanked by a fluorophore and a quencher. Cleavage of the peptide by BACE1 separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Comparison of BACE1 Substrates and Assay Formats
The choice of substrate and assay format is critical for obtaining accurate and reproducible measurements of BACE1 activity. While the specific kinetic data for the this compound peptide is not widely published, we can compare it with other commonly used BACE1 substrates and assay methodologies.
Table 1: Comparison of Common BACE1 Substrates
| Substrate Type | Peptide Sequence (Example) | Assay Principle | Advantages | Disadvantages |
| Fluorescence-Quenched Peptide | Rh-EVNLDAEFK-Quencher | FRET | High sensitivity, continuous monitoring, suitable for high-throughput screening. | Potential for interference from fluorescent compounds, requires specific instrumentation. |
| APP Wild-Type Peptide | SEVKM/DAEFR | FRET or other detection methods | Represents the native cleavage site. | Lower cleavage efficiency compared to Swedish mutant substrates. |
| APP Swedish Mutant Peptide | SEVNL/DAEFR | FRET or other detection methods | Higher cleavage efficiency, leading to a stronger signal. | Represents a mutated form, may not perfectly reflect wild-type enzyme kinetics. |
| Generic Protease Substrate | Casein | Colorimetric or Fluorometric | Broadly applicable to many proteases. | Not specific for BACE1, susceptible to interference from other proteases in the sample. |
Table 2: Quantitative Comparison of BACE1 Assay Performance
| Parameter | Fluorescence-Quenched Assay (Swedish Mutant Substrate) | Colorimetric Assay (Generic Substrate) | ELISA |
| Principle | FRET | Chromogen production | Antibody-based detection |
| Sensitivity | High (pM to nM range) | Moderate (nM to µM range) | Very High (pg/mL to ng/mL) |
| Throughput | High | Medium | Medium to High |
| Real-time Monitoring | Yes | No (end-point) | No (end-point) |
| Specificity | High (with specific peptide) | Low | High (antibody-dependent) |
| Instrumentation | Fluorescence plate reader | Spectrophotometer | Plate reader |
Experimental Protocols
BACE1 Activity Assay Using a Fluorescence-Quenched Peptide Substrate
This protocol is adapted for a generic fluorescence-quenched peptide substrate, such as one based on the this compound sequence.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 fluorescence-quenched peptide substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
BACE1 inhibitor (for control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 2X working solution of the BACE1 substrate in Assay Buffer.
-
Prepare a 2X working solution of the BACE1 enzyme in Assay Buffer.
-
Prepare serial dilutions of test compounds (inhibitors) in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to the "blank" wells.
-
Add 50 µL of the 2X BACE1 substrate solution to all wells except the "blank" wells.
-
Add 25 µL of the test compound dilutions to the "inhibitor" wells. Add 25 µL of Assay Buffer to the "positive control" and "negative control" wells.
-
Add 25 µL of a known BACE1 inhibitor to the "negative control" wells.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 25 µL of the 2X BACE1 enzyme solution to all wells except the "blank" and "negative control" wells (add 25 µL of Assay Buffer to these).
-
The final reaction volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore used (e.g., Ex/Em = 490/520 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "blank" wells) from all other readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for test compounds compared to the "positive control".
-
Alternative Method: ELISA for BACE1 Quantification
While not a direct measure of activity, an ELISA can quantify the amount of BACE1 protein present in a sample, which can be correlated with activity levels.
Materials:
-
BACE1 ELISA Kit (commercially available)
-
Sample (cell lysate, tissue homogenate, etc.)
-
Wash Buffer
-
Substrate Solution (e.g., TMB)
-
Stop Solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, this involves adding the sample to a pre-coated plate, followed by incubation with a detection antibody and a substrate for color development.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
The concentration of BACE1 in the sample is determined by comparison to a standard curve.
Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Experimental Workflow for BACE1 FRET Assay
Caption: Workflow for a typical BACE1 fluorescence resonance energy transfer (FRET) assay.
Conclusion
The use of fluorescence-quenched peptide substrates, such as this compound, represents a highly sensitive and efficient method for measuring BACE1 activity, particularly in a high-throughput screening context. While this specific peptide sequence is likely designed for high affinity and cleavage efficiency, researchers should consider the context of their experiments when choosing a substrate. For studies aiming to understand the processing of the native protein, a wild-type APP sequence may be more appropriate, despite its lower turnover rate.
Alternative methods, such as ELISAs, provide a means to quantify BACE1 protein levels, which can be a useful correlate for activity. The choice of assay will ultimately depend on the specific research question, available instrumentation, and the required throughput and sensitivity. The protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their BACE1-related studies.
Safety Operating Guide
Navigating the Disposal of Peptide T-F-Q-A-Y-P-L-R-E-A: A Guide for Laboratory Professionals
Providing researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the proper disposal of the peptide T-F-Q-A-Y-P-L-R-E-A. This guide offers procedural, step-by-step guidance to ensure safe handling and compliance with standard laboratory waste management protocols.
The overriding principle for handling laboratory waste is to have a disposal plan in place before any experimental work begins.[1] For novel or uncharacterized substances such as the peptide this compound, it is crucial to treat the waste as hazardous until proven otherwise to minimize potential risks to human health and the environment.[2][3]
Immediate Safety and Disposal Plan
The primary route for the disposal of chemical waste from laboratories is through your institution's Environmental Health & Safety (EHS) department.[4][5] Never discard laboratory waste without being certain that the intended disposal method is safe.[6]
Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | The specific hazards of this compound are unknown. Treat as hazardous to ensure safety.[3] |
| Primary Container | Compatible, sealed, leak-proof container (e.g., HDPE, glass) | To prevent reactions between the waste and the container and to avoid spills.[3][4][7] |
| Labeling | "Hazardous Waste" with the full chemical name: this compound | Clear identification is required for proper handling and disposal by EHS.[3][4][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | A secure, designated area near the point of generation and under the control of laboratory personnel.[4][7] |
| Incompatible Wastes | Segregate from strong acids, bases, and oxidizers | To prevent potentially hazardous chemical reactions.[3][8] |
| Drain Disposal | Prohibited | Do not dispose of down the sink unless explicitly approved by EHS for non-hazardous materials.[2][9] |
| Solid Waste Disposal | Prohibited | Do not dispose of in regular trash.[2] |
Step-by-Step Disposal Protocol
-
Identify and Quantify Waste: The first step is to identify the waste as "this compound" and determine the quantity to be disposed of. This information is crucial for selecting the appropriate container size and for EHS documentation.[10]
-
Select a Compatible Container: Choose a waste container that is chemically compatible with the peptide and any solvents used.[7][8] For solutions, ensure the container has a secure, tight-fitting lid to prevent leaks or evaporation.[4]
-
Properly Label the Waste Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[2][4] The label must include:
-
Segregate and Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA).[7] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[4][7] Ensure the container is kept closed except when adding waste.[3][4][8] Use secondary containment to mitigate potential spills.[3]
-
Arrange for EHS Pickup: Once the container is full or the experiment is complete, contact your institution's EHS department to schedule a waste pickup.[4][5] Follow their specific procedures for requesting a collection.
Hypothetical Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a typical experiment that would generate this compound waste.
Objective: To determine the inhibitory effect of the peptide this compound on a specific kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the peptide in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare a kinase solution in assay buffer.
-
Prepare a substrate and ATP solution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of each peptide dilution.
-
Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of a stop solution.
-
Read the plate on a luminometer to measure kinase activity.
-
-
Waste Generation:
-
All pipette tips used to handle the peptide are considered solid hazardous waste.
-
The 96-well plates containing the final reaction mixtures are solid hazardous waste.
-
Any unused peptide stock solutions and dilutions are liquid hazardous waste.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 6. ptb.de [ptb.de]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 9. essex.ac.uk [essex.ac.uk]
- 10. enviroserve.com [enviroserve.com]
Personal protective equipment for handling T-F-Q-A-Y-P-L-R-E-A
Essential Safety and Handling Guide for T-F-Q-A-Y-P-L-R-E-A
This guide provides crucial safety and logistical information for the handling of the peptide this compound. The following procedures are designed to ensure the safety of laboratory personnel and maintain the integrity of the product.
Personal Protective Equipment (PPE)
The minimum PPE required for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with the appropriate gloves and other protective equipment based on a thorough hazard assessment of the specific procedures being performed.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[1] |
| Safety Glasses | Minimum requirement for working with or around hazardous materials. Side shields are mandatory.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be removed immediately after known contact with the peptide.[1] Double gloving may be necessary for added protection. |
| Body Protection | Laboratory Coat | To be worn over personal clothing to protect against spills. |
| Respiratory Protection | Respirator | Recommended when handling larger quantities of lyophilized peptide to avoid inhalation of dust.[2] |
Handling Protocols
2.1. Handling Lyophilized Peptide
Lyophilized peptides are often hygroscopic and should be handled with care to prevent degradation.
-
Before use, allow the sealed container to equilibrate to room temperature in a desiccator to prevent moisture absorption upon opening.[3][4]
-
Weigh the desired amount of peptide quickly in a clean, organized, and well-ventilated workspace.[4][5]
-
Reseal the container tightly, preferably under an atmosphere of dry, inert gas like nitrogen, and return it to cold storage.[6]
2.2. Reconstitution
There is no universal solvent for all peptides.[3][6] The Certificate of Analysis (COA) for the specific batch should be consulted for recommended solvents.[6]
-
Begin by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[3]
-
If the peptide is basic, a small amount of acidic solvent like dilute acetic acid may aid dissolution. For acidic peptides, a basic buffer may be used.[2][4]
-
Sonication can be used to aid the dissolution of larger particles, but avoid excessive heating.[2]
-
For peptides containing residues like Cysteine (C), Methionine (M), or Tryptophan (W), use oxygen-free buffers or add a reducing agent to prevent oxidation.[2][4]
Storage
Proper storage is critical to maintain the stability and activity of this compound.
Table 2: Storage Conditions
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized | -20°C or colder | Long-term | Store away from bright light and moisture.[3][6] |
| 4°C | Short-term | Suitable for days to weeks.[3] | |
| In Solution | -20°C or colder | Weeks | Aliquot solutions to avoid repeated freeze-thaw cycles.[2][6] Long-term storage in solution is not recommended.[2][4] |
First Aid and Emergency Procedures
In case of accidental exposure, follow these first aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]
-
Skin Contact: Wash the affected area thoroughly with plenty of water. If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. Seek medical attention.[7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[7]
In the event of a spill, wear appropriate PPE, sweep up the solid material, place it in a sealed container for disposal, and clean the area. Avoid generating dust.[7]
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and unused peptide, should be treated as chemical waste. Observe all federal, state, and local environmental regulations.[7] A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound safely.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. bachem.com [bachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. peptideskingdom.com [peptideskingdom.com]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
